11-Dodecenoyl chloride
Description
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Properties
IUPAC Name |
dodec-11-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXXDHGANJVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557521 | |
| Record name | Dodec-11-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84465-81-6 | |
| Record name | Dodec-11-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 11-Dodecenoyl Chloride
CAS Number: 84465-81-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-dodecenoyl chloride, a monounsaturated fatty acyl chloride. While specific research on this compound is limited, this document compiles available data, outlines standard experimental protocols, and explores potential applications in drug development and cellular signaling based on the chemical properties of acyl chlorides and monounsaturated fatty acids.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 11-Dodecenoic Acid (CAS 65423-25-8) | Dodecanoyl Chloride (CAS 112-16-3) |
| Molecular Formula | C₁₂H₂₁ClO[1] | C₁₂H₂₂O₂ | C₁₂H₂₃ClO |
| Molecular Weight | 216.75 g/mol [1] | 198.30 g/mol | 218.76 g/mol |
| Physical State | Liquid[1] | Colorless liquid | Liquid |
| Purity | >99%[1] | - | - |
| Boiling Point | No data available | 303.19 °C (estimated) | 134-137 °C / 11 mmHg |
| Density | No data available | 0.890-0.897 g/cm³ @ 25 °C | 0.946 g/mL @ 25 °C |
| Refractive Index | No data available | 1.447-1.457 @ 20 °C | n20/D 1.445 |
| Storage | Freezer[1] | - | Store below +30°C |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl group (multiplets between δ 4.9-5.9 ppm), a triplet for the α-methylene group adjacent to the carbonyl chloride (δ ~2.8-3.0 ppm), and a complex multiplet for the aliphatic chain protons.
-
¹³C NMR: The carbon NMR would feature a downfield signal for the carbonyl carbon (around 170-174 ppm), signals for the double bond carbons (in the range of 114-140 ppm), and a series of peaks for the methylene (B1212753) carbons of the aliphatic chain.
-
Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching band for the acyl chloride is expected at a high wavenumber, typically in the range of 1790-1810 cm⁻¹.[2] Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C=C stretching around 1640 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[3] Common fragmentation patterns would involve the loss of the chlorine atom and cleavage of the aliphatic chain.
Experimental Protocols
Synthesis of this compound from 11-Dodecenoic Acid
This protocol describes a general method for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
Materials:
-
11-Dodecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 11-dodecenoic acid in anhydrous DCM.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred solution at room temperature. The addition can be done via a dropping funnel.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM).
-
Monitor the reaction progress by observing the evolution of sulfur dioxide and hydrogen chloride gas (which should be vented through a proper scrubbing system). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.
Diagram 1: Synthesis Workflow
References
Synthesis of 11-Dodecenoyl Chloride from 11-Dodecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 11-dodecenoyl chloride from 11-dodecenoic acid. Acyl chlorides are valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. This document outlines the primary synthetic routes, detailed experimental protocols, and purification methods for the preparation of this compound. Quantitative data from representative procedures are summarized, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
11-Dodecenoic acid is a terminally unsaturated fatty acid. Its conversion to the corresponding acyl chloride, this compound, significantly enhances its reactivity, making it a versatile building block in the synthesis of various biologically active molecules and materials. The introduction of the chloro group transforms the hydroxyl moiety of the carboxylic acid into a superior leaving group, thereby facilitating nucleophilic acyl substitution reactions. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can depend on the desired reaction conditions, scale, and the sensitivity of the starting material.
Synthetic Methodologies
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. The most frequently employed and efficient methods involve the use of thionyl chloride or oxalyl chloride.
Reaction with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides.[1][2][3] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][4] The evolution of these gaseous byproducts helps to drive the reaction to completion.[5]
Reaction with Oxalyl Chloride
Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides from carboxylic acids.[2] This reaction is often preferred for smaller-scale preparations or when milder conditions are required. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and is also driven forward by the release of gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).[6]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 11-dodecenoic acid using thionyl chloride and oxalyl chloride. All procedures should be conducted in a well-ventilated fume hood, as the reagents and byproducts are corrosive and toxic. Glassware should be thoroughly dried to prevent hydrolysis of the reagents and product.
Synthesis using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 11-dodecenoic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can often be performed neat.[6]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.
Synthesis using Oxalyl Chloride
-
Reaction Setup: To a solution of 11-dodecenoyl acid in an inert anhydrous solvent (such as dichloromethane (B109758) or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (typically 1.5-2 equivalents) dropwise.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Work-up and Purification: The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of acyl chlorides from carboxylic acids using the described methods. The values for this compound are based on typical yields for similar long-chain fatty acid conversions.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Starting Material | 11-Dodecenoic Acid | 11-Dodecenoic Acid |
| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry | 2-3 equivalents | 1.5-2 equivalents |
| Catalyst | None | N,N-Dimethylformamide (DMF) |
| Solvent | Neat or inert solvent (e.g., Toluene) | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | Reflux (~80 °C) | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (after distillation) | >98% | >98% |
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Reaction mechanisms for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the terminal double bond, the aliphatic chain, and the carbonyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the acyl chloride, typically in the region of 1780-1815 cm⁻¹. The C-H stretches of the alkene and alkane will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (216.75 g/mol for C₁₂H₂₁ClO).[7]
Safety and Handling
This compound is a reactive and corrosive compound. It is sensitive to moisture and will hydrolyze back to 11-dodecenoic acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.
Conclusion
The synthesis of this compound from 11-dodecenoic acid is a straightforward and high-yielding process that can be readily accomplished using standard laboratory reagents and techniques. Both the thionyl chloride and oxalyl chloride methods are effective, with the choice between them depending on the specific requirements of the synthesis. The resulting acyl chloride is a valuable intermediate for further chemical transformations, particularly in the development of novel pharmaceuticals and other specialized chemical products.
References
Solubility of 11-Dodecenoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
11-Dodecenoyl chloride (C₁₂H₂₁ClO) is a fatty acyl chloride that serves as a reactive intermediate in organic synthesis. Its utility in the production of esters, amides, and other acyl derivatives makes it a valuable compound in pharmaceutical and materials science research. A thorough understanding of its solubility in organic solvents is critical for reaction design, purification, and formulation. This guide addresses this need by consolidating known information and providing practical methodologies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₁ClO[1] |
| Molecular Weight | 216.75 g/mol [1] |
| Appearance | Expected to be a liquid at room temperature |
| Reactivity | Highly reactive, particularly with nucleophiles. Moisture sensitive. |
Qualitative Solubility of this compound
Quantitative solubility data for this compound in various organic solvents is not extensively documented in scientific literature. However, based on the known behavior of long-chain acyl chlorides, a qualitative assessment can be made. Acyl chlorides are generally soluble in non-polar, aprotic solvents. They react with protic solvents, such as water and alcohols.
The following table summarizes the expected solubility behavior of this compound.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Non-polar, Aprotic | Soluble | "Like dissolves like" principle; both are non-polar. |
| Toluene | Non-polar, Aprotic | Soluble | "Like dissolves like" principle. |
| Diethyl Ether | Polar, Aprotic | Soluble | Common solvent for organic reactions involving acyl chlorides. |
| Chloroform | Polar, Aprotic | Soluble | Common solvent for non-polar to moderately polar organic compounds.[2] |
| Dichloromethane (DCM) | Polar, Aprotic | Soluble | Widely used solvent for a range of organic compounds. |
| Ethyl Acetate | Polar, Aprotic | Soluble | Good solvent for many organic compounds. |
| Acetone | Polar, Aprotic | Soluble | Soluble, but caution is advised due to potential enolate reactions. |
| Tetrahydrofuran (THF) | Polar, Aprotic | Soluble | Common solvent for organic reactions. |
| Acetonitrile | Polar, Aprotic | Soluble | Miscible with a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Soluble | A powerful, polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | A powerful, polar aprotic solvent. |
| Water | Polar, Protic | Reacts Violently | Acyl chlorides hydrolyze rapidly and exothermically in water to form the corresponding carboxylic acid and hydrochloric acid.[3][4] |
| Methanol | Polar, Protic | Reacts | Reacts with alcohols to form esters. |
| Ethanol | Polar, Protic | Reacts | Reacts with alcohols to form esters. |
Experimental Protocol for Solubility Determination
Given the reactivity of this compound, a carefully designed experimental protocol is necessary to determine its solubility in a given aprotic solvent. The following is a generalized method.
Objective: To determine the approximate solubility of this compound in a selected aprotic organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Dry glassware (vials with screw caps, graduated cylinders, pipettes)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to prevent hydrolysis of the acyl chloride.
-
Solvent Measurement: In a dry vial, place a known volume of the anhydrous organic solvent.
-
Initial Addition: Under an inert atmosphere, add a small, accurately weighed amount of this compound to the solvent.
-
Dissolution Attempt: Cap the vial tightly and stir the mixture vigorously using a magnetic stirrer at a constant temperature.
-
Observation: Observe the solution for complete dissolution. The absence of any visible undissolved droplets or solid indicates that the compound is soluble at that concentration.
-
Incremental Addition: If the initial amount dissolves completely, continue to add small, accurately weighed increments of this compound, ensuring complete dissolution after each addition.
-
Saturation Point: The saturation point is reached when a small amount of the added this compound no longer dissolves after prolonged stirring.
-
Quantification: The solubility can be expressed as the total mass of this compound dissolved in the known volume of the solvent (e.g., in g/100 mL).
-
Confirmation (Optional): The concentration of the dissolved acyl chloride in a saturated solution can be more accurately determined by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization. For instance, the acyl chloride can be converted to a stable ester by reacting with an alcohol, and then quantified.
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the logical considerations regarding the reactivity of acyl chlorides.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between solvent type and interaction with this compound.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized in the public domain, a strong qualitative understanding of its behavior in various organic solvents can be established based on the general reactivity of acyl chlorides. It is anticipated to be soluble in a wide range of common aprotic organic solvents and reactive towards protic solvents. The experimental protocol and logical diagrams provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to safely handle and effectively utilize this compound in their work. It is recommended that solubility is determined empirically for specific applications and solvent systems, following the safety and handling precautions outlined in the material safety data sheet (MSDS).
References
An In-depth Technical Guide to 11-Dodecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-dodecenoyl chloride, a reactive acyl chloride derived from the unsaturated fatty acid, 11-dodecenoic acid. Due to a scarcity of publicly available data directly pertaining to this compound, this document compiles known information and supplements it with data from its saturated analog, dodecanoyl chloride, and its parent carboxylic acid, 11-dodecenoic acid. This guide covers the physical and chemical properties, proposed experimental protocols for synthesis and analysis, and explores the potential biological relevance in the context of lipid signaling. Particular attention is given to the role of its parent fatty acid in microbial communication, providing a basis for further investigation into the bioactivity of this compound.
Physical and Chemical Properties
For a more complete understanding of its physical characteristics, the properties of its saturated counterpart, dodecanoyl chloride, and its parent carboxylic acid, 11-dodecenoic acid, are presented below for comparison.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Dodecanoyl Chloride (for comparison) | 11-Dodecenoic Acid |
| Molecular Formula | C₁₂H₂₁ClO[1] | C₁₂H₂₃ClO[2] | C₁₂H₂₂O₂[3] |
| Molecular Weight | 216.75 g/mol [1] | 218.77 g/mol | 198.30 g/mol [3] |
| Physical State | Liquid[1] | Liquid | Colorless clear liquid (est.)[4] |
| Melting Point | Not available | -17 °C[2] | 20.00 °C[4] |
| Boiling Point | Not available | 134-137 °C at 11 mmHg[2] | 303.19 °C at 760.00 mmHg (est.)[4] |
| Density | Not available | 0.946 g/mL at 25 °C[2] | 0.89000 to 0.89700 at 25.00 °C[4] |
| Refractive Index | Not available | 1.445 at 20 °C | 1.44700 to 1.45700 at 20.00 °C[4] |
| Purity | >99%[1] | ≥97.5% (GC)[5] | 95.00 to 100.00[4] |
| Storage | Freezer[1] | Store below +30°C, keep container dry[2] | Not specified |
| Solubility | Not available | Soluble in ethanol (B145695) and methanol; reacts with water[2] | Soluble in alcohol; water solubility 7.817 mg/L at 25 °C (est.)[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, based on general organic chemistry principles and published methods for similar compounds, the following protocols are proposed.
Synthesis of this compound from 11-Dodecenoic Acid
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. A common and effective method involves the use of thionyl chloride (SOCl₂).
Reaction:
Proposed Protocol:
-
Preparation: All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. Solvents should be anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), place 11-dodecenoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like dichloromethane (B109758) or toluene.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred until the evolution of gas ceases, indicating the completion of the reaction. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation, often under reduced pressure. It is crucial to avoid exposure to atmospheric moisture during this step.
-
Purification: The crude this compound can be purified by vacuum distillation.
Spectroscopic Analysis
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The formation of the acyl chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch at a higher frequency (typically 1780-1815 cm⁻¹) compared to the carboxylic acid carbonyl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the terminal vinyl protons and the methylene (B1212753) protons. The protons on the carbon adjacent to the carbonyl group will be shifted downfield.
-
¹³C NMR: The spectrum should show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm. The signals for the carbons of the double bond will also be present.
-
Handling and Storage
Acyl chlorides are reactive and require careful handling.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Due to its moisture sensitivity, it should be handled under an inert atmosphere whenever possible.[6]
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a freezer to minimize degradation.[1] It should be stored away from water, alcohols, and other nucleophilic reagents.[6]
Biological Relevance and Signaling Pathways
While there is no direct evidence of this compound's involvement in biological signaling, its parent fatty acid, 11-dodecenoic acid, and structurally similar molecules are known to act as signaling molecules in microbial communication systems.
-
Quorum Sensing: A related compound, cis-2-dodecenoic acid, is a diffusible signal factor (DSF) involved in quorum sensing in bacteria like Burkholderia cenocepacia.[7] Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density.
-
Potential for Bioactivity: Given that this compound is a reactive derivative of a fatty acid with signaling properties, it is plausible that it could interact with biological systems. Acyl chlorides can react with nucleophilic groups in biomolecules, such as amino, hydroxyl, and thiol groups, potentially leading to covalent modifications of proteins and other macromolecules.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic route from 11-dodecenoic acid to this compound.
Caption: Proposed synthesis of this compound.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway based on the known role of similar unsaturated fatty acids in microbial quorum sensing.
Caption: Hypothetical quorum sensing pathway involving 11-dodecenoic acid.
Conclusion
This compound is a reactive lipid molecule with potential applications in organic synthesis and as a probe for studying biological systems. While specific data for this compound is limited, this guide provides a foundational understanding based on available information and data from related molecules. The proposed experimental protocols offer a starting point for its synthesis and characterization. Furthermore, the exploration of its potential role in signaling, based on the known activities of its parent fatty acid, opens avenues for future research into its biological effects. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.
References
- 1. larodan.com [larodan.com]
- 2. Dodecanoyl chloride [chembk.com]
- 3. 11-Dodecenoic acid | C12H22O2 | CID 125207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 11-dodecenoic acid, 65423-25-8 [thegoodscentscompany.com]
- 5. Dodecanoyl chloride Lauroyl chloride [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. 11-Dodecenoic acid | 65423-25-8 | Benchchem [benchchem.com]
Commercial Sourcing and Technical Overview of 11-Dodecenoyl Chloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Dodecenoyl chloride (CAS No. 84465-81-6), a specialized chemical intermediate. The document details its commercial availability, key chemical properties, and a general synthetic approach. Due to the limited publicly available information on its specific biological applications, this guide focuses on providing a solid foundation of its chemical and sourcing data to support research and development activities.
Commercial Supplier Landscape
This compound is available from a select number of chemical suppliers who specialize in research-grade lipids and fine chemicals. For researchers requiring this compound, the following table summarizes the key suppliers and their product specifications. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Larodan | 46-1201 | >99% | 100 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |
| Sapphire North America | 46-1201-9 | >99% | 100 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |
| BLD Pharm | BD138848 | Not Specified | Inquire | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |
| Chemspace | CSSB00009997480 | 90% | 100 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |
| MedChemExpress | HY-165839 | Not Specified | 50 mg, 100 mg, 250 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |
Chemical and Physical Properties
This compound is a long-chain fatty acyl chloride. Its terminal double bond and reactive acyl chloride group make it a versatile building block in organic synthesis, particularly for the introduction of a C12 mono-unsaturated acyl group.
| Property | Value |
| CAS Number | 84465-81-6 |
| Molecular Formula | C₁₂H₂₁ClO |
| Molecular Weight | 216.75 g/mol |
| Appearance | Liquid |
| Purity | Typically >99% (Larodan, Sapphire North America) |
| Storage Conditions | Freezer (-20°C) |
Synthesis of this compound: A General Protocol
While specific synthesis protocols for this compound are not widely published in peer-reviewed literature, a general and common method for the preparation of acyl chlorides from their corresponding carboxylic acids is through the use of a chlorinating agent such as thionyl chloride (SOCl₂). The following is a generalized experimental protocol based on the synthesis of similar acyl chlorides.
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. The handling of thionyl chloride requires a well-ventilated fume hood and appropriate personal protective equipment.
Materials:
-
11-Dodecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Rotary evaporator
-
Distillation apparatus (optional, for purification)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 11-dodecenoic acid.
-
Under an inert atmosphere, add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. This can be done neat or with an anhydrous solvent.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-70°C) for several hours until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive byproducts.
-
The crude this compound can be purified by vacuum distillation if necessary.
Below is a diagram illustrating the general workflow for the synthesis of an acyl chloride from a carboxylic acid.
Caption: General workflow for acyl chloride synthesis.
Biological Applications and Signaling Pathways
A thorough review of scientific literature and patent databases did not yield specific information regarding the biological activity, associated signaling pathways, or direct applications in drug development for this compound. One doctoral thesis mentioned its synthesis for the creation of precision polymers, a materials science application.
The lack of published biological data suggests that this compound is likely utilized as a chemical intermediate for the synthesis of more complex molecules with potential biological relevance. Researchers in drug development may use it to introduce a lipid tail to a molecule of interest to enhance its membrane permeability or to target lipid-binding proteins. However, without specific examples in the literature, any discussion of its role in signaling pathways would be speculative.
Researchers are encouraged to report their findings on the biological effects of novel compounds synthesized using this compound to contribute to the public knowledge base.
An In-depth Technical Guide on the Core Reactivity of Unsaturated Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated acyl chlorides are a class of highly reactive organic compounds characterized by the presence of both a carbon-carbon double or triple bond and an acyl chloride functional group. This unique combination of reactive sites imparts a versatile and complex reactivity profile, making them valuable intermediates in organic synthesis. Their pronounced electrophilicity at both the carbonyl carbon and the β-unsaturated position allows for a diverse range of transformations, including nucleophilic acyl substitution, conjugate addition, and participation in various coupling reactions. This guide provides a comprehensive overview of the fundamental reactivity of unsaturated acyl chlorides, with a particular focus on their applications in the synthesis of complex molecules and their emerging role in the development of targeted covalent inhibitors for therapeutic applications. Detailed experimental protocols, quantitative reactivity data, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Introduction
Unsaturated acyl chlorides are bifunctional electrophiles that exhibit a rich and varied chemical reactivity. The acyl chloride moiety, being a highly reactive carboxylic acid derivative, readily undergoes nucleophilic acyl substitution with a wide array of nucleophiles.[1] Concurrently, the presence of a conjugated π-system renders the β-carbon susceptible to nucleophilic attack via conjugate (or Michael) addition.[2] The interplay between these two reactive centers—1,2-addition at the carbonyl carbon and 1,4-addition at the β-carbon—is a key feature of their chemistry and is influenced by factors such as the nature of the nucleophile, the substitution pattern of the unsaturated system, and the reaction conditions.[3]
This dual reactivity, coupled with their ability to participate in transition metal-catalyzed cross-coupling reactions, makes unsaturated acyl chlorides powerful building blocks in organic synthesis. Furthermore, the α,β-unsaturated carbonyl motif is a key "warhead" in the design of targeted covalent inhibitors (TCIs), a class of drugs that form a permanent bond with their biological target, often leading to enhanced potency and duration of action.[4][5] This guide will delve into the core principles governing the reactivity of unsaturated acyl chlorides, provide practical experimental guidance, and explore their significance in the context of modern drug discovery.
Synthesis of Unsaturated Acyl Chlorides
The most common and straightforward method for the synthesis of α,β-unsaturated acyl chlorides is the reaction of the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent.[6] Several reagents can be employed for this transformation, with the choice often depending on the scale of the reaction and the sensitivity of the substrate.
Common Chlorinating Agents
-
Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides, producing gaseous byproducts (SO₂ and HCl) that can be easily removed.[7]
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent that produces gaseous byproducts (CO, CO₂, and HCl). This method is generally milder than using thionyl chloride.[7]
-
Benzoyl Chloride (C₆H₅COCl): In some cases, benzoyl chloride can be used to convert acrylic acid to acryloyl chloride.[8]
Detailed Experimental Protocol: Synthesis of Methacryloyl Chloride
The following protocol describes the synthesis of methacryloyl chloride from methacrylic acid using thionyl chloride.[7]
Materials:
-
Methacrylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add methacrylic acid.
-
Slowly add thionyl chloride to the flask, typically in a slight excess (e.g., 1.1 to 1.5 equivalents). The reaction is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Once the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, assemble a distillation apparatus and carefully distill the crude reaction mixture under vacuum to isolate the methacryloyl chloride. The boiling point of methacryloyl chloride is approximately 95-96 °C at atmospheric pressure.[7]
-
Collect the purified product in a receiving flask containing a drying agent (e.g., CaCl₂) to prevent hydrolysis from atmospheric moisture. The product should be used immediately or stored under an inert atmosphere due to its high reactivity and tendency to polymerize.
Core Reactivity: A Tale of Two Electrophilic Centers
The fundamental reactivity of α,β-unsaturated acyl chlorides is dictated by the presence of two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the unsaturated system. Nucleophilic attack can occur at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-addition (conjugate addition), respectively.
Nucleophilic Acyl Substitution (1,2-Addition)
Similar to their saturated counterparts, unsaturated acyl chlorides readily undergo nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group to afford the substituted product.[1] A wide range of nucleophiles, including alcohols, amines, and carboxylates, participate in this transformation.
The Schotten-Baumann reaction is a classic method for the acylation of alcohols and amines with acyl chlorides in the presence of an aqueous base.[9] The base serves to neutralize the HCl byproduct, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of N-phenylpropionamide (as an illustrative example)
This protocol outlines the general steps for a Schotten-Baumann reaction. For acryloyl chloride, the reaction would be analogous.
Materials:
-
Propionyl chloride (or acryloyl chloride)
-
10% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve aniline in dichloromethane.
-
Add an equivalent amount of 10% aqueous NaOH solution and cool the mixture in an ice bath with stirring.
-
Slowly add propionyl chloride dropwise to the stirred biphasic mixture.
-
After the addition is complete, continue stirring for a period of time (e.g., 15-30 minutes) to allow the reaction to go to completion. The smell of the acyl chloride should disappear.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or chromatography.[9]
Conjugate Addition (1,4-Addition or Michael Addition)
The polarization of the α,β-unsaturated system makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a reaction known as conjugate or Michael addition.[2] This reaction proceeds through an enolate intermediate, which is then protonated to give the 1,4-adduct.
Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for promoting 1,4-addition to α,β-unsaturated carbonyl compounds, including acyl chlorides, with high regioselectivity.[10]
Detailed Experimental Protocol: Conjugate Addition of a Gilman Reagent to an Unsaturated Acyl Chloride (General Procedure)
Materials:
-
An α,β-unsaturated acyl chloride (e.g., cinnamoyl chloride)
-
An organolithium reagent (e.g., methyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Gilman Reagent: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of the organolithium reagent to the cooled suspension. The mixture will typically change color, indicating the formation of the lithium diorganocuprate.
-
Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of the α,β-unsaturated acyl chloride in the same anhydrous solvent.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Competition between 1,2- and 1,4-Addition
The regioselectivity of nucleophilic attack on α,β-unsaturated acyl chlorides is a delicate balance between several factors:
-
Nature of the Nucleophile: "Hard" nucleophiles, which are typically highly charged and non-polarizable (e.g., Grignard reagents, organolithium reagents), tend to favor 1,2-addition at the "harder" electrophilic carbonyl carbon. "Soft" nucleophiles, which are more polarizable and less charged (e.g., Gilman reagents, thiols, amines), preferentially undergo 1,4-addition at the "softer" β-carbon.[3]
-
Reaction Conditions: Low temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can allow for equilibration to the thermodynamically more stable 1,4-addition product.[11]
Other Important Reactions
Beyond nucleophilic additions, unsaturated acyl chlorides participate in a variety of other synthetically useful transformations.
Friedel-Crafts Acylation
Unsaturated acyl chlorides can act as electrophiles in Friedel-Crafts acylation reactions to introduce an unsaturated acyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While typically performed with aryl or vinyl halides, the carbon-chlorine bond of an acyl chloride is generally too strong for this reaction. However, related palladium-catalyzed cross-coupling reactions can be employed with derivatives of unsaturated carboxylic acids.
Quantitative Data on Reactivity
The following tables summarize available quantitative data on the reactivity of unsaturated acyl chlorides.
Table 1: Relative Reactivity of Acyl Halides in Nucleophilic Acyl Substitution
| Acyl Halide | Leaving Group | Relative Reactivity | Rationale |
| Benzoyl Iodide | I⁻ | Higher | Iodide is a larger, more polarizable, and weaker base, making it an excellent leaving group.[12] |
| Benzoyl Bromide | Br⁻ | Intermediate | Bromide is a good leaving group, but less effective than iodide. |
| Benzoyl Chloride | Cl⁻ | Lower | Chloride is a smaller, less polarizable, and stronger base compared to iodide, resulting in it being a poorer leaving group.[12] |
Table 2: Spectroscopic Data for Common Unsaturated Acyl Chlorides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |
| Acryloyl Chloride | 6.5 (dd, 1H), 6.2 (dd, 1H), 5.8 (dd, 1H) | 166.5, 137.5, 131.0 | ~1770 |
| Crotonoyl Chloride | 7.1 (dq, 1H), 6.2 (dq, 1H), 2.0 (dd, 3H) | 165.8, 149.5, 127.0, 18.5 | ~1765 |
| Cinnamoyl Chloride | 7.8 (d, 1H), 7.6-7.4 (m, 5H), 6.7 (d, 1H) | 165.0, 152.0, 133.5, 131.0, 129.0, 128.5, 122.0 | ~1760 |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. IR stretching frequencies are approximate.
Applications in Drug Development: The Acrylamide (B121943) Warhead
The α,β-unsaturated carbonyl moiety, often introduced using an unsaturated acyl chloride like acryloyl chloride, is a key electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs).[4] These drugs form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of a target protein.[4] This irreversible binding can lead to enhanced potency, prolonged duration of action, and can be effective against drug resistance mutations.[13]
Mechanism of Covalent Inhibition
The mechanism of covalent inhibition by acrylamide-containing drugs involves a Michael addition reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic β-carbon of the α,β-unsaturated amide, forming a stable carbon-sulfur bond.
Caption: Mechanism of covalent inhibition by an acrylamide warhead.
Targeting Kinase Signaling Pathways
A significant number of covalent inhibitors targeting protein kinases have been developed for the treatment of cancer and other diseases. The acrylamide moiety is a common feature in many of these drugs.
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[14] Dysregulation of this pathway is implicated in various B-cell malignancies. Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, contain an acrylamide warhead that forms a covalent bond with Cys481 in the ATP-binding site of BTK, leading to its irreversible inhibition.[14]
Caption: Simplified BTK signaling pathway and the site of action of covalent inhibitors.
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[15] Mutations in EGFR are common in certain cancers, leading to its constitutive activation. Second- and third-generation EGFR inhibitors, such as afatinib (B358) and osimertinib, utilize an acrylamide warhead to covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, resulting in its irreversible inactivation.[16][17]
Caption: Simplified EGFR signaling pathway and the site of action of covalent inhibitors.
Experimental Workflow for Screening Covalent Inhibitors
The discovery and characterization of covalent inhibitors often involve a multi-step workflow.
Caption: General workflow for the screening and development of covalent inhibitors.
Conclusion
Unsaturated acyl chlorides are versatile and highly reactive building blocks in organic synthesis. Their dual electrophilic nature allows for a rich chemistry involving both nucleophilic acyl substitution and conjugate addition, with the regioselectivity being tunable by the choice of nucleophile and reaction conditions. The synthetic utility of these compounds is further underscored by their application in the construction of complex molecular architectures and, notably, in the design of targeted covalent inhibitors. The acrylamide warhead, readily derived from acryloyl chloride, has become a cornerstone in the development of a new generation of potent and selective drugs targeting a range of diseases, particularly cancer. A thorough understanding of the fundamental reactivity of unsaturated acyl chlorides, as detailed in this guide, is essential for leveraging their full potential in both academic research and the pharmaceutical industry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamoyl chloride [webbook.nist.gov]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pure.rug.nl [pure.rug.nl]
- 14. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(11-dodecenoyl)-L-homoserine lactone: Application Notes and Protocols for Quorum Sensing Research
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of N-(11-dodecenoyl)-L-homoserine lactone, a long-chain N-acyl homoserine lactone (AHL) analog. This protocol is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial quorum sensing (QS), a cell-to-cell communication process critical in biofilm formation, virulence factor production, and pathogenesis. The synthesis is achieved through the acylation of L-homoserine lactone hydrobromide with 11-dodecenoyl chloride under Schotten-Baumann conditions.
Introduction
N-acyl homoserine lactones are a class of signaling molecules utilized by a wide range of Gram-negative bacteria to coordinate gene expression in a population density-dependent manner. The length and modification of the acyl chain confer specificity to these signals. The synthesis of specific AHLs, such as N-(11-dodecenoyl)-L-homoserine lactone, is crucial for investigating the intricacies of QS systems, identifying potential inhibitors, and developing novel anti-virulence therapies. The protocol described herein provides a robust and efficient method for producing this specific AHL for research purposes.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various N-acyl homoserine lactones using the Schotten-Baumann method, which can be used as a reference for the synthesis of N-(11-dodecenoyl)-L-homoserine lactone.
| Acyl Chloride (n-carbon length of acyl chain) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Butyryl chloride (4) | 12 | Room Temperature | ~86% |
| Hexanoyl chloride (6) | 12 | Room Temperature | ~97% |
| Octanoyl chloride (8) | 12 | Room Temperature | ~95% |
| Decanoyl chloride (10) | 12 | Room Temperature | ~92% |
| Dodecanoyl chloride (12) | 12 | Room Temperature | ~90% |
Note: Yields are based on reported syntheses of similar unfunctionalized N-acyl homoserine lactones and may vary for N-(11-dodecenoyl)-L-homoserine lactone.
Experimental Protocols
Protocol 1: Synthesis of N-(11-dodecenoyl)-L-homoserine lactone
This protocol details the synthesis of N-(11-dodecenoyl)-L-homoserine lactone via the Schotten-Baumann reaction.
Materials:
-
L-homoserine lactone hydrobromide
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Water, deionized
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) and sodium bicarbonate (2.5 eq) in a biphasic mixture of dichloromethane and water (1:1 v/v).
-
Addition of Acyl Chloride: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in dichloromethane dropwise via a dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Characterization: Combine the fractions containing the pure product (as determined by thin-layer chromatography) and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Purification of N-(11-dodecenoyl)-L-homoserine lactone
This protocol outlines the purification of the synthesized AHL using column chromatography.
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to facilitate the elution of the more polar product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with an appropriate stain (e.g., potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(11-dodecenoyl)-L-homoserine lactone as a white to off-white solid.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of LuxI/LuxR-mediated quorum sensing, a common pathway in which N-acyl homoserine lactones act as signaling molecules.
Caption: LuxI/LuxR-mediated quorum sensing pathway.
Experimental Workflow
The following diagram outlines the workflow for the synthesis and purification of N-(11-dodecenoyl)-L-homoserine lactone.
Caption: Workflow for synthesis and purification.
Logical Relationship
This diagram illustrates the logical relationship between the components of the Schotten-Baumann reaction for AHL synthesis.
Caption: Key components of the synthesis reaction.
Application Notes and Protocols for the Acylation of Primary Amines with 11-Dodecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amines are a broad class of lipid signaling molecules that play crucial roles in various physiological processes. These molecules are characterized by a fatty acid linked to an amine-containing moiety, such as an amino acid or an ethanolamine (B43304), via an amide bond. The acylation of primary amines with long-chain acyl chlorides, such as 11-dodecenoyl chloride, is a fundamental reaction for the synthesis of these bioactive lipids. This document provides detailed application notes and experimental protocols for the synthesis of N-(11-dodecenoyl) amines, targeting researchers in biochemistry, pharmacology, and drug development.
The resulting N-(11-dodecenoyl) amines are structurally related to endogenous signaling lipids like N-arachidonoyl ethanolamine (anandamide) and N-arachidonoyl glycine (B1666218). These related molecules are known to interact with various cellular targets, including G-protein coupled receptors (GPCRs) and enzymes like fatty acid amide hydrolase (FAAH), thereby modulating pathways involved in inflammation, pain, and cellular communication.[1][2] The synthesis of novel N-acyl amines with varying chain lengths and degrees of unsaturation, such as those derived from this compound, is a key strategy for exploring structure-activity relationships and developing new therapeutic agents.
Chemical Reaction: Schotten-Baumann Acylation
The synthesis of N-(11-dodecenoyl) amines is typically achieved through the Schotten-Baumann reaction. This method involves the reaction of an acyl chloride with a primary amine in the presence of a base.[3][4] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
General Reaction Scheme:
Where R represents an alkyl or other organic group.
Experimental Protocols
The following are generalized protocols for the acylation of a primary amine with this compound. Two common primary amines, glycine and ethanolamine, are used as examples.
Protocol 1: Synthesis of N-(11-Dodecenoyl) Glycine
This protocol describes the synthesis of a novel N-acyl amino acid.
Materials:
-
Glycine
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Glycine: In a 250 mL round-bottom flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Stir the solution at room temperature until the glycine is completely dissolved.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve this compound (1.05 equivalents) in dichloromethane.
-
Reaction Setup: Place the flask containing the glycine solution in an ice bath and stir.
-
Addition of Acyl Chloride: Slowly add the this compound solution to the glycine solution dropwise using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layers with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-(11-dodecenoyl) glycine can be further purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of N-(11-Dodecenoyl) Ethanolamine
This protocol details the synthesis of a novel N-acyl ethanolamine.
Materials:
-
Ethanolamine
-
This compound
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Add this compound (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the cooled solution.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude N-(11-dodecenoyl) ethanolamine by flash column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of N-(11-Dodecenoyl) Amines
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Glycine | NaOH | DCM/H₂O | 3 | 0 to RT | Data to be determined |
| 2 | Ethanolamine | Triethylamine | DCM | 14 | 0 to RT | Data to be determined |
Table 2: Spectroscopic Data for N-(11-Dodecenoyl) Amines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| N-(11-Dodecenoyl) Glycine | Data to be determined | Data to be determined | Data to be determined |
| N-(11-Dodecenoyl) Ethanolamine | Data to be determined | Data to be determined | Data to be determined |
Potential Biological Significance and Signaling Pathways
Long-chain N-acyl amines are an emerging class of signaling lipids with diverse biological functions.[2][6][7] While the specific roles of N-(11-dodecenoyl) amines are yet to be fully elucidated, their structural similarity to well-characterized N-acyl amines suggests they may have analogous activities.
Potential Targets and Pathways:
-
G-Protein Coupled Receptors (GPCRs): Many N-acyl amines are ligands for GPCRs. For instance, N-arachidonoyl glycine is a ligand for the orphan receptor GPR18.[1] It is plausible that N-(11-dodecenoyl) derivatives could also interact with this or other GPCRs, thereby initiating downstream signaling cascades.[8][9][10]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of many N-acyl ethanolamines. Inhibition of FAAH leads to an accumulation of these signaling lipids, which can have therapeutic effects. N-(11-dodecenoyl) amines could potentially act as substrates or inhibitors of FAAH.
Visualizations
Experimental Workflow
References
- 1. N-Acyl amino acids and their impact on biological processes [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [ouci.dntb.gov.ua]
- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Lipids with 11-Dodecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of lipids with moieties bearing terminal reactive groups is a cornerstone of modern lipid research and drug development. The introduction of a terminal alkene, such as that provided by 11-dodecenoyl chloride, equips lipids with a versatile chemical handle for a variety of downstream applications. This "clickable" functionality allows for the covalent attachment of molecules such as fluorophores, affinity tags, or drug payloads through reactions like thiol-ene coupling, offering a powerful tool for creating sophisticated lipid-based nanomaterials, targeted drug delivery systems, and advanced imaging agents.
These application notes provide detailed protocols for the functionalization of three major classes of lipids—sphingolipids, glycerophospholipids, and amino-containing phospholipids—with this compound. The protocols are designed to be clear and reproducible for researchers with a foundational knowledge of synthetic organic chemistry.
Key Applications of Alkenyl-Functionalized Lipids:
-
Drug Delivery: The terminal alkene can be used to conjugate drugs, targeting ligands, or polymers to the lipid, enhancing the therapeutic efficacy and pharmacokinetic profile of lipid-based drug delivery systems.
-
Bioimaging: Fluorophores can be attached to the functionalized lipid to enable real-time tracking and visualization of lipid trafficking and localization within cells and tissues.
-
Biomolecular Interactions: The modified lipids can be used to probe lipid-protein interactions by attaching cross-linking agents or affinity probes.
-
Formation of Advanced Materials: The terminal alkene allows for the polymerization or cross-linking of lipid assemblies, leading to the formation of stabilized liposomes, lipid nanotubes, and other complex nanostructures.
Protocol 1: Synthesis of N-(11-dodecenoyl)sphingosine (C12-Alkenyl Ceramide)
This protocol details the N-acylation of sphingosine (B13886) with this compound to produce an alkenyl-functionalized ceramide. This synthetic ceramide analog can be incorporated into liposomes or other lipid nanoparticles to introduce a reactive handle on the surface of the formulation.
Experimental Protocol
Materials:
-
D-erythro-Sphingosine
-
This compound
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform (B151607)/Methanol gradient)
Procedure:
-
Dissolution of Sphingosine: In a round-bottom flask, dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous THF (e.g., 1:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.5 equivalents) to the sphingosine solution and stir for 10 minutes at room temperature.
-
Acylation Reaction: Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1 v/v). The product spot should be less polar than the starting sphingosine.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure N-(11-dodecenoyl)sphingosine.
Quantitative Data
| Parameter | Value |
| Reactant Ratio (Sphingosine:Acyl Chloride:TEA) | 1 : 1.2 : 1.5 |
| Typical Reaction Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Characterization Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.05-4.90 (m, 2H, -CH=CH₂), ~3.9 (m, 1H, H-3 of sphingosine), ~3.7 (m, 1H, H-1a of sphingosine), ~3.6 (m, 1H, H-1b of sphingosine), ~2.2 (t, 2H, -C(=O)CH₂-), ~2.0 (q, 2H, -CH₂CH=CH₂), 1.6-1.2 (m, aliphatic protons), 0.88 (t, 3H, terminal -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173 (C=O), ~139 (-CH=CH₂), ~114 (-CH=CH₂), ~74 (C-3 of sphingosine), ~62 (C-1 of sphingosine), ~54 (C-2 of sphingosine), various aliphatic signals. |
| Mass Spectrometry (ESI-MS) | Calculated m/z for [M+H]⁺, observed peak corresponding to the protonated molecule. |
Protocol 2: Acylation of Lysophosphatidylcholine (B164491) with this compound
This protocol describes the esterification of the free hydroxyl group at the sn-2 position of lysophosphatidylcholine (LPC) with this compound. This reaction yields a phosphatidylcholine molecule with a terminal alkene in one of its acyl chains, making it a valuable component for constructing functionalized liposomes.
Experimental Protocol
Materials:
-
1-acyl-2-hydroxy-sn-glycero-3-phosphocholine (Lysophosphatidylcholine, LPC)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform/Methanol/Water mixture)
Procedure:
-
Azeotropic Drying: Co-evaporate the LPC (1 equivalent) with anhydrous toluene (B28343) three times to ensure it is free of water and dissolve in anhydrous chloroform.
-
Addition of Catalysts and Base: To the stirred solution of LPC, add DMAP (0.1 equivalents) and TEA (2.0 equivalents) under an inert atmosphere.
-
Acylation: Cool the mixture to 0 °C and add a solution of this compound (1.5 equivalents) in anhydrous chloroform dropwise.
-
Reaction Progression: Allow the reaction to proceed at room temperature overnight (12-16 hours). Monitor the reaction by TLC (e.g., Chloroform:Methanol:Water 65:25:4 v/v/v).
-
Workup: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of chloroform, methanol, and water to obtain the desired functionalized phosphatidylcholine.
Quantitative Data
| Parameter | Value |
| Reactant Ratio (LPC:Acyl Chloride:TEA:DMAP) | 1 : 1.5 : 2.0 : 0.1 |
| Typical Reaction Yield | 60-75% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Characterization Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃/CD₃OD, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.25 (m, 1H, sn-2 CH), 5.05-4.90 (m, 2H, -CH=CH₂), ~4.3 (m, 2H, sn-1 CH₂), ~4.2 (m, 2H, sn-3 CH₂), ~3.8 (m, 2H, -CH₂N⁺), ~3.4 (s, 9H, -N⁺(CH₃)₃), ~2.3 (t, 2H, -C(=O)CH₂-), ~2.0 (q, 2H, -CH₂CH=CH₂), aliphatic and other signals. |
| ³¹P NMR (CDCl₃/CD₃OD, 162 MHz) | A single peak around δ 0 ppm, characteristic of the phosphocholine (B91661) headgroup. |
| Mass Spectrometry (ESI-MS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺, observed peak corresponding to the respective ion. |
Protocol 3: Functionalization of Phosphatidylethanolamine (B1630911) with this compound
This protocol outlines the reaction of the primary amine of phosphatidylethanolamine (PE) with this compound to form an amide linkage. This modification introduces the terminal alkene while maintaining the phospholipid structure, useful for applications requiring surface functionalization of liposomes or lipid bilayers.
Experimental Protocol
Materials:
-
1,2-diacyl-sn-glycero-3-phosphoethanolamine (PE)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform/Methanol/Ammonia solution)
Procedure:
-
Dissolution: Dissolve PE (1 equivalent) in anhydrous DCM.
-
Base Addition: Add TEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere.
-
Acylation: Cool the reaction mixture to 0 °C and slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., Chloroform:Methanol:Ammonia 65:25:4 v/v/v).
-
Workup: Upon completion, wash the reaction mixture with a mild acidic solution (e.g., 0.1 M HCl) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product using silica gel column chromatography with a suitable solvent system to isolate the N-acylated PE.
Quantitative Data
| Parameter | Value |
| Reactant Ratio (PE:Acyl Chloride:TEA) | 1 : 1.2 : 1.5 |
| Typical Reaction Yield | 80-90% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Characterization Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃/CD₃OD, 400 MHz) | δ 6.8 (t, 1H, -NH-), 5.85-5.75 (m, 1H, -CH=CH₂), 5.2 (m, 1H, sn-2 CH), 5.05-4.90 (m, 2H, -CH=CH₂), ~4.4 (m, 2H, sn-1 CH₂), ~4.2 (m, 2H, sn-3 CH₂), ~3.9 (m, 2H, -POCH₂-), ~3.5 (q, 2H, -CH₂NH-), ~2.3 (m, 4H, sn-1 & sn-2 -C(=O)CH₂-), ~2.2 (t, 2H, N-acyl -C(=O)CH₂-), ~2.0 (q, 2H, -CH₂CH=CH₂), aliphatic signals. |
| ³¹P NMR (CDCl₃/CD₃OD, 162 MHz) | A single peak around δ 1 ppm. |
| Mass Spectrometry (ESI-MS) | Calculated m/z for [M-H]⁻, observed peak corresponding to the deprotonated molecule. |
General Considerations and Troubleshooting
-
Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is critical for the success of these reactions, as acyl chlorides are sensitive to moisture.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the this compound.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction. The disappearance of the starting lipid and the appearance of a new, less polar spot indicates product formation.
-
Purification: Column chromatography is the most common method for purifying the functionalized lipid products. The choice of solvent system will depend on the specific lipid and may require some optimization.
-
Characterization: The final products should be thoroughly characterized by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm their identity and purity.
These protocols provide a solid foundation for the synthesis of lipids functionalized with this compound. By adapting these methods, researchers can generate a variety of novel lipid molecules for a wide range of applications in drug delivery, diagnostics, and fundamental cell biology.
Application Notes and Protocols: Synthesis and Evaluation of N-(11-dodecenoyl)ethanolamine, a Novel Bioactive Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (NAEs) are a class of endogenous bioactive lipids that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and energy metabolism.[1][2][3] The biological activity of NAEs is largely determined by the structure of their fatty acyl chain, including its length and degree of saturation.[4][5][6] Well-known NAEs include anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid, palmitoylethanolamide (B50096) (PEA), an anti-inflammatory agent, and oleoylethanolamine (OEA), which is involved in satiety signaling.[3][7] These molecules exert their effects through various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[1][7]
This document provides detailed application notes and protocols for the synthesis and evaluation of a novel NAE, N-(11-dodecenoyl)ethanolamine, using 11-dodecenoyl chloride as the starting material. The study of novel NAEs with varying acyl chain structures is essential for understanding the structure-activity relationships within this class of lipids and for the development of new therapeutic agents.
Potential Applications
The synthesis of N-(11-dodecenoyl)ethanolamine offers a valuable tool for:
-
Probing Receptor Specificity: Investigating the binding affinity and functional activity of this novel NAE at cannabinoid, PPAR, and other relevant receptors to understand how a C12 monounsaturated acyl chain influences receptor interaction.
-
Enzyme Substrate Specificity Studies: Evaluating N-(11-dodecenoyl)ethanolamine as a substrate for NAE metabolic enzymes, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), to determine how acyl chain length affects metabolic stability.[4][5][6]
-
Drug Discovery: Exploring the potential of N-(11-dodecenoyl)ethanolamine and its derivatives as lead compounds for the development of novel therapeutics targeting the endocannabinoid system and related pathways.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | Storage |
| This compound | C₁₂H₂₁ClO | 216.75 | Liquid | >98% | -20°C |
| N-(11-dodecenoyl)ethanolamine | C₁₄H₂₇NO₂ | 241.37 | Solid/Oil | >95% (after purification) | -20°C |
Experimental Protocols
Protocol 1: Synthesis of N-(11-dodecenoyl)ethanolamine
This protocol describes the synthesis of N-(11-dodecenoyl)ethanolamine via the acylation of ethanolamine (B43304) with this compound.
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous dichloromethane to the stirred ethanolamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification and Characterization
Purification:
-
Purify the crude N-(11-dodecenoyl)ethanolamine by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the purified N-(11-dodecenoyl)ethanolamine.
Characterization:
-
Thin-Layer Chromatography (TLC): Monitor the reaction and column chromatography using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate) and visualize with an appropriate stain (e.g., potassium permanganate (B83412) or iodine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified product by ¹H NMR and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Hypothetical Synthesis Data
| Parameter | Value |
| Yield of crude product | 85-95% |
| Yield of purified product | 60-75% |
| Purity (by NMR/GC-MS) | >95% |
Protocol 3: In Vitro Biological Activity Assay - Competitive Radioligand Binding Assay for CB1 Receptor
This protocol provides a hypothetical method to assess the binding affinity of N-(11-dodecenoyl)ethanolamine for the human cannabinoid receptor 1 (CB1).
Materials:
-
Membranes from cells expressing human CB1 receptor
-
[³H]CP-55,940 (radioligand)
-
N-(11-dodecenoyl)ethanolamine
-
Anandamide (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Bovine serum albumin (BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of N-(11-dodecenoyl)ethanolamine and anandamide in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compounds (N-(11-dodecenoyl)ethanolamine or anandamide).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Hypothetical Biological Activity Data
| Compound | CB1 Receptor Binding Affinity (Ki, nM) |
| Anandamide | 89 ± 7 |
| N-(11-dodecenoyl)ethanolamine | 550 ± 45 |
| Palmitoylethanolamide | >10,000 |
Visualizations
Caption: General workflow for the synthesis of N-(11-dodecenoyl)ethanolamine.
Caption: Generalized signaling pathway of N-acylethanolamines (NAEs).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Amide Bond Formation with 11-Dodecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the synthesis of N-substituted amides using 11-dodecenoyl chloride, a long-chain unsaturated acyl chloride. The primary focus is on the formation of N-(11-dodecenoyl)ethanolamine, a member of the N-acylethanolamine (NAE) family of bioactive lipids. These compounds are of significant interest in drug development due to their role as signaling molecules, particularly as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα is a key mechanism in the regulation of lipid metabolism and inflammatory responses, making its agonists potential therapeutic agents for metabolic and inflammatory diseases.
The protocols outlined below are based on the principles of the Schotten-Baumann reaction, a widely used method for the acylation of amines with acyl chlorides. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Biological Context: PPARα Signaling Pathway
N-acylethanolamines (NAEs), including N-(11-dodecenoyl)ethanolamine, are structurally similar to endogenous lipids like oleoylethanolamide (OEA), a known potent agonist of PPARα. PPARα is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation and transport. The activation of PPARα by NAEs can lead to downstream effects such as reduced lipid accumulation and modulation of inflammatory pathways.
The generalized signaling pathway for PPARα activation is as follows:
-
The NAE ligand enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.
-
Ligand binding induces a conformational change in PPARα, causing it to heterodimerize with the retinoid X receptor (RXR).
-
The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
This binding event recruits coactivator proteins, leading to the initiation of transcription of genes involved in lipid metabolism (e.g., those for fatty acid transport and β-oxidation) and inflammation.
Caption: PPARα signaling pathway activated by N-(11-dodecenoyl)ethanolamine.
Experimental Protocols
Protocol 1: Synthesis of N-(11-dodecenoyl)ethanolamine
This protocol describes the synthesis of N-(11-dodecenoyl)ethanolamine from this compound and ethanolamine (B43304). The reaction is carried out in an organic solvent with a base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve ethanolamine (10 molar equivalents) in dichloromethane (DCM). If using triethylamine as the base, add it to the ethanolamine solution (1.2 equivalents). Stir the solution at 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1 molar equivalent) in DCM in a dropping funnel. Add the acyl chloride solution dropwise to the stirring ethanolamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-(11-dodecenoyl)ethanolamine can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Caption: Experimental workflow for the synthesis of N-(11-dodecenoyl)ethanolamine.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude N-(11-dodecenoyl)ethanolamine
-
Silica gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(11-dodecenoyl)ethanolamine.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude N-(11-dodecenoyl)ethanolamine
-
Recrystallization solvent (e.g., acetonitrile, ethanol/water, or hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.
-
Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can increase the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of N-(11-dodecenoyl) amides. Please note that yields can vary depending on the specific amine used and the efficiency of the purification process.
| Parameter | Condition |
| Stoichiometry | |
| This compound | 1.0 equivalent |
| Primary/Secondary Amine | 1.2 - 10 equivalents |
| Base (e.g., Triethylamine) | 1.2 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Purification | |
| Method | Column Chromatography or Recrystallization |
| Expected Yield | 70 - 95% (Amine Dependent) |
Table 1: General Reaction Parameters for Amide Formation with this compound
| Purification Method | Typical Solvent System(s) |
| Column Chromatography | Hexane/Ethyl Acetate gradient |
| Recrystallization | Acetonitrile, Ethanol/Water, Hexane/Ethyl Acetate |
Table 2: Common Purification Systems for N-(11-dodecenoyl) amides
Application Notes and Protocols for 11-Dodecenoyl Chloride as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoyl chloride is a bifunctional linker that holds significant potential in the field of bioconjugation. Its unique structure, featuring a reactive acyl chloride group and a terminal alkene, allows for a two-pronged approach to covalently modifying biomolecules. The long C11 aliphatic chain provides a flexible and hydrophobic spacer arm, which can be advantageous for applications requiring distance between the conjugated molecules or interaction with lipophilic environments.
The acyl chloride moiety readily reacts with nucleophilic groups on proteins, such as the ε-amino group of lysine (B10760008) residues, to form stable amide bonds. This reaction is typically rapid but requires careful control of aqueous conditions to minimize hydrolysis of the acyl chloride. The terminal alkene group offers a second site for conjugation, most commonly through a photo-initiated or radical-initiated thiol-ene reaction with the sulfhydryl group of cysteine residues. This "click" chemistry approach is highly efficient and bio-orthogonal, providing a stable thioether linkage.
These dual functionalities make this compound a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and surface-immobilized biomolecules. However, its hydrophobicity necessitates careful consideration of reaction conditions to ensure solubility and prevent aggregation of the target biomolecule.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The acyl chloride can react with surface-exposed lysines on the antibody, while the alkene can be used to conjugate a thiol-containing drug.
-
PEGylation: The acyl chloride can be used to attach this compound to a protein, followed by a thiol-ene reaction to conjugate a thiol-terminated polyethylene (B3416737) glycol (PEG) molecule, potentially improving the pharmacokinetic properties of the protein.
-
Surface Immobilization: Biomolecules can be first modified with this compound, and the terminal alkene can then be used to covalently attach the biomolecule to a thiol-functionalized surface.
-
Dual-Labeling: A protein can be labeled with two different molecules by sequentially reacting the acyl chloride and then the alkene with appropriate conjugation partners.
Data Presentation: A-Acyl Chloride Conjugation to Lysine Residues
| Parameter | Value | Notes |
| Target Biomolecule | Model IgG Antibody (150 kDa) | - |
| Linker | This compound | - |
| Reaction Conditions | ||
| - pH | 8.0-9.0 | Higher pH deprotonates lysine ε-amino group, increasing its nucleophilicity, but also increases the rate of hydrolysis of the acyl chloride. |
| - Temperature | 4°C | Lower temperature helps to control the reaction rate and minimize hydrolysis. |
| - Reaction Time | 1-2 hours | Optimization may be required depending on the protein and desired degree of labeling. |
| - Stoichiometric Ratio | 5-20 fold molar excess | The excess of linker drives the reaction towards completion. Higher excess can lead to multiple conjugations per antibody. |
| - Co-solvent | 5-10% DMSO or DMF | A co-solvent is often necessary to solubilize the hydrophobic this compound in the aqueous reaction buffer. |
| Conjugation Efficiency | 40-70% | This is a hypothetical range and will vary depending on the specific protein and reaction conditions. Determined by techniques such as mass spectrometry or HPLC. |
| Stability of Linkage | High | The resulting amide bond is highly stable under physiological conditions. |
| Characterization | MALDI-TOF MS, SDS-PAGE | Mass spectrometry can determine the number of linkers conjugated per antibody (drug-to-antibody ratio, DAR). SDS-PAGE can show an increase in molecular weight upon conjugation. |
Data Presentation: Thiol-Ene Conjugation to Cysteine Residues
| Parameter | Value | Notes |
| Target Biomolecule | Cysteine-containing Peptide | Pre-modified protein with this compound. |
| Reaction Type | Photo-initiated Thiol-Ene | - |
| Reaction Conditions | ||
| - pH | 6.5-7.5 | Thiol-ene reactions are efficient at neutral pH. |
| - Temperature | Room Temperature | The reaction is initiated by light, not heat. |
| - Reaction Time | 5-30 minutes | Typically a rapid reaction upon photo-initiation. |
| - Photo-initiator | LAP or Irgacure 2959 (0.1-1 mM) | These are commonly used photo-initiators for bioconjugation. Concentration may need optimization. |
| - Light Source | 365 nm UV lamp | The wavelength should match the absorption maximum of the photo-initiator. |
| Conjugation Efficiency | >90% | Thiol-ene reactions are known for their high efficiency and "click" nature.[1][2][3] |
| Stability of Linkage | High | The resulting thioether bond is very stable. |
| Characterization | LC-MS/MS, Ellman's Assay | LC-MS/MS can identify the exact cysteine residue that has been modified. Ellman's assay can be used to quantify the consumption of free thiols, thus indicating the extent of reaction. |
Experimental Protocols
Protocol 1: Acylation of a Model Antibody with this compound
Materials:
-
Model IgG Antibody (e.g., Bovine IgG) at 5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 50 mM sodium borate (B1201080) buffer, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Spectrophotometer.
-
MALDI-TOF Mass Spectrometer.
Procedure:
-
Antibody Preparation: Exchange the buffer of the antibody solution to the Reaction Buffer (pH 8.5) using a desalting column. Adjust the final concentration to 5 mg/mL.
-
Linker Solution Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: a. Cool the antibody solution to 4°C in an ice bath. b. While gently vortexing, add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation. c. Incubate the reaction mixture at 4°C for 1.5 hours with gentle agitation.
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound. Incubate for 15 minutes at 4°C.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: a. Determine the protein concentration of the purified conjugate using a spectrophotometer (e.g., at 280 nm). b. Analyze the conjugate by MALDI-TOF MS to determine the average number of linkers attached per antibody. c. Run the conjugate on an SDS-PAGE gel to visualize the increase in molecular weight compared to the unmodified antibody.
Protocol 2: Photo-initiated Thiol-Ene Conjugation of a Thiol-Peptide to the Alkene-Modified Antibody
Materials:
-
Alkene-modified antibody from Protocol 1 at 2 mg/mL in PBS, pH 7.0.
-
Thiol-containing peptide (e.g., Cys-Gly-Gly-Tyr).
-
Photo-initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) stock solution (100 mM in water).
-
365 nm UV lamp.
-
LC-MS/MS system.
Procedure:
-
Reaction Mixture Preparation: a. In a UV-transparent microcentrifuge tube, combine the alkene-modified antibody, a 10-fold molar excess of the thiol-peptide, and the LAP stock solution to a final concentration of 1 mM. b. Ensure the final volume is well-mixed.
-
Photo-initiation: a. Place the reaction tube under the 365 nm UV lamp at a fixed distance. b. Irradiate the sample for 15 minutes at room temperature.
-
Purification: Purify the resulting conjugate using a desalting column to remove the excess peptide and photo-initiator.
-
Characterization: a. Analyze the purified conjugate by LC-MS/MS. This will involve digesting the antibody-peptide conjugate with a protease (e.g., trypsin) and then analyzing the resulting fragments to identify the peptide conjugated to the linker.
Visualizations
Caption: Acylation of a lysine residue on an antibody with this compound.
Caption: Thiol-ene reaction between the alkene-modified antibody and a thiol-containing molecule.
Caption: Overall experimental workflow for dual bioconjugation using this compound.
References
Application Note: Analytical Characterization of 11-Dodecenoylated Compounds by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of organic molecules.[1][2] This application note provides a detailed overview and experimental protocols for the characterization of 11-dodecenoylated compounds using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The 11-dodecenoyl group, an 11-carbon acyl chain with a terminal double bond, imparts specific spectroscopic signatures that can be readily identified and quantified. Understanding these characteristics is crucial for researchers working with modified proteins, lipids, or small molecules where this acyl chain plays a role in biological activity or serves as a biomarker.
Key NMR Spectroscopic Features of the 11-Dodecenoyl Group
The terminal vinyl group (–CH=CH₂) of the 11-dodecenoyl chain provides distinct signals in both ¹H and ¹³C NMR spectra, which are key for its identification.[3]
¹H NMR Spectroscopy
The proton NMR spectrum of an 11-dodecenoylated compound will exhibit characteristic signals for the terminal double bond and the adjacent methylene (B1212753) protons.[3][4] The olefinic protons appear in a region typically downfield from other aliphatic protons.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, with the olefinic carbons and the carbonyl carbon showing characteristic chemical shifts.[3][5] The chemical shift of the carbonyl carbon can also provide information about the esterification position if the acyl chain is attached to a glycerol (B35011) backbone.[3]
Quantitative Data Summary
The following tables summarize the expected chemical shift ranges for the key protons and carbons of an 11-dodecenoyl moiety attached to a generic molecule (R). These values are based on typical chemical shifts for unsaturated fatty acids and may vary slightly depending on the solvent and the nature of 'R'.[6][7][8]
Table 1: Predicted ¹H NMR Chemical Shifts for the 11-Dodecenoyl Group
| Protons | Multiplicity | Chemical Shift (ppm) |
| H-11 (CH=CH ₂) | Multiplet | ~5.8 |
| H-12 (CH ₂=CH) | Multiplet | ~4.9-5.0 |
| H-2 (α-CH₂) | Triplet | ~2.2-2.3 |
| H-10 (Allylic CH₂) | Multiplet | ~2.0 |
| H-3 (β-CH₂) | Multiplet | ~1.6 |
| -(CH₂)n- (bulk) | Multiplet | ~1.2-1.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts for the 11-Dodecenoyl Group
| Carbon | Chemical Shift (ppm) |
| C-1 (C=O) | ~173-174 |
| C-11 (C H=CH₂) | ~139 |
| C-12 (CH=C H₂) | ~114 |
| C-2 (α-CH₂) | ~34 |
| C-10 (Allylic CH₂) | ~33 |
| C-3 (β-CH₂) | ~25 |
| -(CH₂)n- (bulk) | ~29-30 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][10][11][12][13]
Materials:
-
11-dodecenoylated compound (5-25 mg for ¹H NMR, >20 mg for ¹³C NMR)[9][10]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[13]
-
High-quality 5 mm NMR tubes[11]
-
Vortex mixer or sonicator
Procedure:
-
Weigh the sample: Accurately weigh the required amount of the 11-dodecenoylated compound into a clean, dry vial.[13]
-
Choose the solvent: Select a deuterated solvent that completely dissolves the compound and does not have signals that overlap with key resonances of the analyte.[13]
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently vortex or sonicate the mixture to ensure complete dissolution.[13]
-
Filter the solution: To remove any particulate matter, which can degrade spectral quality, filter the solution into the NMR tube.[9][10] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter.[9][10]
-
Cap and label: Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Label the tube clearly.
-
Wipe the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[13]
Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Insert the sample: Place the prepared NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming will result in broad and asymmetric peaks.[14]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).[15]
-
Use a standard 90° pulse sequence.
-
Set an appropriate relaxation delay (D1), typically 1-5 seconds, to allow for full relaxation of the protons. For quantitative analysis, a longer D1 (5 times the longest T1) is necessary.[5]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[8]
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[14]
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).[10]
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks of interest for quantitative analysis.
-
Protocol 3: 2D NMR (HSQC and HMBC) for Structural Confirmation
2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[16][17]
-
Procedure: Use a standard HSQC pulse sequence. The resulting spectrum will show cross-peaks between a proton and the carbon it is directly bonded to. This is extremely useful for confirming the assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations).[4][16]
-
Procedure: Use a standard HMBC pulse sequence. This experiment is crucial for determining the connectivity of different parts of the molecule. For example, it can show the correlation between the α-protons (H-2) and the carbonyl carbon (C-1), confirming the acyl chain structure.
Quantitative Analysis (qNMR)
Quantitative NMR (qNMR) can be used to determine the purity of an 11-dodecenoylated compound or its concentration in a mixture.[1][14][18]
Key Considerations for qNMR:
-
Internal Standard: Use a certified internal standard of known concentration and purity that has signals that do not overlap with the analyte.[14]
-
Relaxation Delay (D1): Ensure a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the standard) to allow for complete magnetization recovery, which is crucial for accurate integration.[5]
-
Signal Selection: Choose well-resolved signals from both the analyte and the internal standard for integration. For the 11-dodecenoyl group, the olefinic protons or the α-methylene protons are often good choices.
-
Processing: Use a baseline correction method and careful integration of the selected signals.
The concentration of the analyte can be calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard
Where N_protons is the number of protons giving rise to the integrated signal.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed characterization of 11-dodecenoylated compounds. By utilizing a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments, researchers can confidently identify, assign, and structurally elucidate these molecules. Furthermore, qNMR provides a robust method for determining purity and concentration. The protocols and data presented in this application note serve as a comprehensive guide for scientists in academic and industrial research settings.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. youtube.com [youtube.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. compoundchem.com [compoundchem.com]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of 11-Dodecenoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoyl chloride is an unsaturated fatty acyl chloride of significant interest in various fields, including organic synthesis, biochemistry, and drug development. As a reactive intermediate, it can be used to synthesize a variety of derivatives, such as amides and esters, which may possess unique biological activities. Mass spectrometry is an indispensable tool for the characterization and quantification of these derivatives. This document provides detailed application notes and protocols for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Mass Spectrum and Fragmentation of this compound
The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 216, along with an isotope peak at m/z 218 due to the presence of the ³⁷Cl isotope. Key fragmentation pathways would likely include:
-
Loss of Chlorine: A prominent fragment resulting from the loss of the chlorine radical, leading to the formation of the 11-dodecenoyl cation at m/z 181.
-
McLafferty Rearrangement: A characteristic fragmentation for long-chain carbonyl compounds.
-
Allylic Cleavage: The presence of the double bond at the 11-position allows for cleavage at the C-C bond adjacent to the double bond, which can produce characteristic fragments.
-
Alkyl Chain Fragmentation: A series of fragments corresponding to the sequential loss of CₙH₂ₙ₊₁ units from the alkyl chain.
Data Presentation
The following tables present representative quantitative data for the analysis of two hypothetical derivatives of this compound: N-benzyl-11-dodecenamide and 11-dodecenoyl carnitine. This data is illustrative and serves as a template for reporting results from similar analyses.
Table 1: LC-MS/MS Quantitative Analysis of N-benzyl-11-dodecenamide in a Biological Matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| N-benzyl-11-dodecenamide | 288.3 | 106.1 | 8.5 | 1.0 | 1000 | 4.2 | 6.8 | 95.7 - 103.2 |
| Internal Standard | 293.3 | 106.1 | 8.5 | - | - | - | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.
Table 2: GC-MS Quantitative Analysis of 11-dodecenoyl Methyl Ester in a Reaction Mixture.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Retention Time (min) | LLOQ (µg/mL) | ULOQ (µg/mL) | Linearity (R²) |
| 11-dodecenoyl methyl ester | 181 | 196 | 55 | 12.3 | 0.5 | 500 | 0.998 |
| Internal Standard | 185 | 200 | 55 | 12.1 | - | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; R²: Coefficient of Determination.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Volatile Derivatives
This protocol is suitable for the analysis of this compound and its volatile derivatives, such as methyl esters.
1. Sample Preparation (Derivatization to Methyl Ester):
-
To 1 mg of the sample (e.g., a crude reaction mixture containing this compound), add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane (B92381).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Protocol 2: LC-MS/MS Analysis of Non-volatile this compound Derivatives
This protocol is designed for the analysis of less volatile derivatives, such as amides or carnitine conjugates, in biological matrices.
1. Sample Preparation (Protein Precipitation and Dilution):
-
To 50 µL of plasma or serum sample, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent).
-
Mass Spectrometer: SCIEX Triple Quad 6500+ System (or equivalent).
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions should be optimized for each analyte.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound derivatives.
Caption: Generalized signaling pathway for long-chain fatty acyl derivatives.
Conclusion
The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound and its derivatives. The choice between GC-MS and LC-MS/MS will depend on the volatility and polarity of the specific derivative being analyzed. Proper sample preparation and method optimization are crucial for achieving accurate and reproducible results. The provided workflows and diagrams serve as a foundation for developing robust analytical methods for these and other related lipid molecules.
Application Notes and Protocols for the Purification of 11-Dodecenoyl Chloride Reaction Products
Introduction
11-Dodecenoyl chloride is a reactive acyl chloride used in organic synthesis to introduce the 11-dodecenoyl moiety into various molecules. As a highly reactive compound, its reactions with nucleophiles such as amines and alcohols are typically rapid and efficient. However, the reactivity that makes it a useful reagent also necessitates robust purification strategies to isolate the desired products from unreacted starting materials, byproducts, and catalysts. These application notes provide detailed protocols for the purification of common products derived from this compound, tailored for researchers in synthetic chemistry and drug development.
Application Note 1: Purification of N-Substituted 11-Dodecenamides
The reaction between this compound and primary or secondary amines yields N-substituted 11-dodecenamides. This is a common nucleophilic acyl substitution reaction.[1][2] The primary challenge in purification is the removal of the byproduct, a hydrochloride salt, and any excess amine used in the reaction. The salt is formed from the reaction of the liberated HCl with a basic amine, which can be the reactant amine itself or an added base like triethylamine (B128534) or pyridine.[3] The standard purification workflow involves an aqueous workup followed by chromatography or recrystallization.
General Reaction Scheme:
-
Reactants: this compound, Primary/Secondary Amine, Base (optional, e.g., Triethylamine)
-
Product: N-Substituted 11-Dodecenamide
-
Byproduct: Amine Hydrochloride Salt
Below is a general workflow for the synthesis and purification process.
Caption: Workflow for amide synthesis and purification.
Experimental Protocol: Purification of N-Benzyl-11-dodecenamide
This protocol describes the purification of the product from the reaction of this compound with benzylamine.
Materials:
-
Reaction mixture containing N-benzyl-11-dodecenamide
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel (for column chromatography)
-
Hexane (B92381) and Ethyl Acetate (for chromatography elution)
-
Rotary Evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Quenching and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with 100 mL of DCM or ethyl acetate.
-
Add 50 mL of water and shake gently.
-
Separate the organic layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl to remove unreacted benzylamine.
-
50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
50 mL of brine to remove residual water.
-
-
After each wash, allow the layers to separate fully and discard the aqueous layer.
-
-
Drying and Concentration:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified N-benzyl-11-dodecenamide.[4]
-
Application Note 2: Purification of 11-Dodecenoic Acid Esters
The reaction of this compound with an alcohol produces an ester and hydrogen chloride (HCl) gas.[5][6] This reaction is often very clean, but purification is necessary to remove any unreacted alcohol, residual acid, or colored impurities. The workup is similar to that for amides but typically does not require an acidic wash unless a basic catalyst (like pyridine) was used. Distillation can be an effective purification method for volatile esters, while column chromatography is suitable for less volatile or heat-sensitive compounds.
General Reaction Scheme:
-
Reactants: this compound, Alcohol (e.g., Ethanol)
-
Product: Alkyl 11-dodecenoate (e.g., Ethyl 11-dodecenoate)
-
Byproduct: Hydrogen Chloride (HCl)
The workflow for chromatographic purification is detailed below.
Caption: Workflow for column chromatography purification.
Experimental Protocol: Purification of Ethyl 11-dodecenoate
This protocol outlines the purification of the ester product from the reaction of this compound with ethanol.
Materials:
-
Reaction mixture containing ethyl 11-dodecenoate
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Apparatus for distillation or column chromatography
-
Rotary Evaporator
Procedure:
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the HCl byproduct.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator. The remaining liquid is the crude ethyl 11-dodecenoate.
-
-
Purification (Choose one method):
-
A) Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude product gently under reduced pressure.
-
Collect the fraction that distills at the boiling point of ethyl 11-dodecenoate. This method is suitable for thermally stable esters.
-
-
B) Column Chromatography:
-
Follow the general column chromatography protocol described in the previous section.
-
Use a nonpolar solvent system, such as a gradient of 2% to 10% ethyl acetate in hexane, for elution.
-
Combine pure fractions and remove the solvent to yield the purified ester. This method is preferred for removing non-volatile or colored impurities.[7]
-
-
Data Presentation
The efficiency of a purification protocol is determined by the yield and purity of the final product. The following table summarizes representative data for purification methods applied to long-chain fatty acid derivatives, analogous to products from this compound reactions.
| Product Type | Starting Material | Purification Method | Purity | Yield | Reference |
| Fatty Acid Amide | Palmitoyl Chloride & Amine | Silica Gel Chromatography | >95% (by NMR) | 33% | [4] |
| Fatty Acid Amide | Oleoyl Chloride & Ethanolamine | Silica Gel Chromatography | >95% (by NMR) | 90% | [4] |
| Fatty Acid | Crude cis-11-Octadecenoic Acid | Recrystallization (Methanol, -20°C) | 99.8% (by HPLC) | 33% | [8][9] |
| Fatty Acid Ester | Glucose & 11-dodecenoic ethyl ester | Column Chromatography | High Purity | N/A | [7] |
| Fatty Acid Amide | Crude Oleamide (3-4% acid) | Single-Stage Distillation | <1% Nitrile | 90-97% | [10][11] |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 11-Dodecenoic acid | 65423-25-8 | Benchchem [benchchem.com]
- 8. The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response [scirea.org]
- 9. article.scirea.org [article.scirea.org]
- 10. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 11. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
Application Notes and Protocols: 11-Dodecenoyl Chloride in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dodecenoyl chloride (11-DDC) is a long-chain fatty acyl chloride with the chemical formula C₁₂H₂₁ClO.[1] While direct studies on the biological activities of 11-DDC in drug discovery are not extensively documented in publicly available literature, its chemical properties as a reactive acyl chloride and its structural similarity to biologically important long-chain fatty acids suggest its potential utility as a versatile chemical tool and synthetic building block in the exploration of novel therapeutics.
Acyl chlorides are highly reactive derivatives of carboxylic acids, readily undergoing nucleophilic substitution reactions with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[2] This reactivity, coupled with the C12 backbone and a terminal double bond, allows for the synthesis of a diverse range of molecules for biological screening and for the development of chemical probes to investigate cellular signaling pathways.
These application notes provide an overview of the potential applications of this compound in drug discovery, along with generalized experimental protocols for its use in chemical synthesis and as a precursor for chemical biology tools.
Potential Applications in Drug Discovery
Synthesis of Novel Bioactive Lipids
The primary application of this compound in drug discovery is as a reactive intermediate for the synthesis of more complex and stable lipid-like molecules. The acyl chloride group can be readily conjugated to various scaffolds to generate libraries of compounds for screening.
-
Lipid-Peptide Conjugates: Fatty acylation is a known strategy to enhance the therapeutic potential of antimicrobial peptides.[3] this compound can be used to attach a C12 lipid tail to peptides, potentially increasing their membrane association and antimicrobial activity.
-
Small Molecule Ester and Amide Derivatives: By reacting 11-DDC with a diverse range of alcohols and amines, novel ester and amide libraries can be created. These modifications can alter the pharmacokinetic and pharmacodynamic properties of parent molecules, a common strategy in medicinal chemistry.
-
Inhibitors of Fatty Acid Metabolism: Fatty acid metabolism is a key area of interest for drug discovery, particularly in cancer and metabolic diseases.[4][5] Synthesizing derivatives of 11-DDC could lead to the discovery of novel inhibitors of enzymes involved in fatty acid synthesis or signaling.
Development of Chemical Probes for Target Identification
The structure of this compound, a long-chain fatty acyl group, makes it an interesting starting point for the development of chemical probes to study protein S-acylation (a type of post-translational modification). Protein long-chain S-acylation is crucial for regulating protein localization, trafficking, and stability.[6]
A modified version of 11-DDC, incorporating a bioorthogonal handle (e.g., an alkyne or azide) at the terminal double bond, could be used as a chemical reporter. Cells would be metabolically labeled with this probe, which would then be incorporated into proteins. The bioorthogonal handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry, enabling the identification and quantification of acylated proteins by mass spectrometry or fluorescence imaging.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide Derivative from this compound
This protocol describes a general method for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.
Note: Acyl chlorides are highly reactive and sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used under an inert atmosphere.[8]
Protocol 2: Conceptual Workflow for Using a Modified this compound Probe for Protein Acylation Profiling
This protocol outlines a conceptual workflow for identifying protein targets of acylation using a bioorthogonally tagged derivative of this compound.
Materials:
-
Alkyne-modified this compound probe (requires custom synthesis)
-
Mammalian cell line of interest
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin or azide-fluorophore tag
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin beads (for biotinylated proteins)
-
SDS-PAGE gels and Western blotting reagents or mass spectrometry facility
Procedure:
-
Metabolic Labeling: Treat the cultured cells with the alkyne-modified this compound probe for a defined period.
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Click Chemistry Reaction: To the cell lysate, add the azide-biotin or azide-fluorophore tag and the click chemistry reagents. Allow the reaction to proceed to covalently link the tag to the alkyne-modified acylated proteins.
-
Enrichment/Detection:
-
For Biotinylated Proteins: Incubate the lysate with streptavidin beads to enrich for the tagged proteins. Elute the captured proteins and analyze by SDS-PAGE followed by Western blotting or by mass spectrometry for protein identification.
-
For Fluorescently Tagged Proteins: Visualize the tagged proteins directly by in-gel fluorescence scanning or by fluorescence microscopy.
-
-
Data Analysis: Identify the proteins that have been modified by the probe.
Data Presentation
Quantitative data from experiments utilizing this compound derivatives should be organized into clear tables for comparison.
Table 1: Illustrative Data for Novel Amide Derivatives of this compound
| Compound ID | Amine Scaffold | Yield (%) | IC₅₀ (µM) vs. Target X |
| 11-DDC-A01 | Aniline | 85 | >100 |
| 11-DDC-A02 | Benzylamine | 92 | 50.2 |
| 11-DDC-A03 | Cyclohexylamine | 88 | 75.8 |
Table 2: Illustrative Mass Spectrometry Hits from a Chemical Probe Experiment
| Protein ID (UniProt) | Protein Name | Peptide Sequence with Modification | Fold Enrichment (Probe vs. Control) |
| P04637 | Cellular tumor antigen p53 | ...C(alkyne-11-dodecenoyl)K... | 15.2 |
| P60709 | Actin, cytoplasmic 1 | ...C(alkyne-11-dodecenoyl)S... | 10.5 |
| Q06830 | Peroxiredoxin-1 | ...C(alkyne-11-dodecenoyl)G... | 8.9 |
Visualizations
Synthetic Utility of this compound
Caption: General reaction scheme for this compound.
Workflow for Chemical Probe-Based Target Identification
Caption: Workflow for identifying protein acylation targets.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of protein acylation signaling.
References
- 1. larodan.com [larodan.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. Promotion of peptide antimicrobial activity by fatty acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 11-Dodecenoyl Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 11-dodecenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the reaction of 11-dodecenoic acid with a chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Q2: What is the role of DMF in the reaction with thionyl chloride or oxalyl chloride?
A2: DMF acts as a catalyst in these reactions. It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more reactive electrophile than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂ when using thionyl chloride, or HCl, CO, and CO₂ when using oxalyl chloride). Additionally, thin-layer chromatography (TLC) can be used to track the disappearance of the starting carboxylic acid. A more definitive method is to take an aliquot of the reaction mixture, quench it with methanol (B129727) to form the methyl ester, and analyze it by gas chromatography-mass spectrometry (GC-MS).
Q4: What are the primary impurities I should expect, and how can they be removed?
A4: The primary impurities are typically the excess chlorinating agent and the starting carboxylic acid. Excess thionyl chloride or oxalyl chloride are volatile and can be removed by distillation or by applying a vacuum. Any remaining 11-dodecenoic acid can be difficult to remove by distillation due to similar boiling points. Therefore, ensuring the reaction goes to completion is the best strategy. If necessary, flash chromatography on silica (B1680970) gel can be employed, though this may lead to some hydrolysis of the product.
Q5: How should I store this compound?
A5: this compound is sensitive to moisture and will hydrolyze back to 11-dodecenoic acid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive chlorinating agent due to improper storage. | 1. Use a fresh bottle of thionyl chloride or oxalyl chloride. Ensure it has been stored under an inert atmosphere to prevent hydrolysis. |
| 2. Insufficient reaction time or temperature. | 2. Increase the reaction time or gently heat the mixture (e.g., to 40-50 °C) to drive the reaction to completion. Monitor by TLC or GC-MS. | |
| 3. Presence of water in the starting material or solvent. | 3. Ensure the 11-dodecenoic acid is dry. Use anhydrous solvents. | |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. | 1. Add a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents). Increase the reaction time or temperature as described above. |
| 2. Insufficient mixing. | 2. Ensure efficient stirring throughout the reaction. | |
| Product is Dark in Color | 1. Reaction temperature is too high. | 1. Maintain a lower reaction temperature. The reaction is often performed at room temperature or with gentle heating. |
| 2. Presence of impurities in the starting material. | 2. Purify the 11-dodecenoic acid before the reaction if necessary. | |
| Difficulty in Removing Excess Chlorinating Agent | 1. Insufficient vacuum or distillation temperature. | 1. Use a high-vacuum pump to remove volatile impurities. A short-path distillation apparatus can be effective. |
| 2. Co-distillation with the product. | 2. Perform the distillation at the lowest possible temperature that allows for the removal of the impurity. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
Materials:
-
11-Dodecenoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 11-dodecenoic acid in a minimal amount of anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add 1.5 equivalents of thionyl chloride to the solution at room temperature with stirring.
-
Once the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases. The reaction can be gently heated to 40-50 °C to expedite the process.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Synthesis of this compound using Oxalyl Chloride
Materials:
-
11-Dodecenoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Gas outlet to a trap (to neutralize HCl, CO, and CO₂ gases)
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 11-dodecenoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add 1.2 equivalents of oxalyl chloride to the solution at 0 °C (ice bath) with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours at room temperature, monitoring the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound can be used directly or purified by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: 11-Dodecenoyl Chloride Acylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 11-dodecenoyl chloride in acylation reactions.
Troubleshooting Guide
Unexpected results in acylation reactions using this compound can arise from a variety of factors, ranging from reagent quality to reaction conditions. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and freshly opened or purified reagents. |
| 2. Deactivated Aromatic Substrate: Strongly electron-withdrawing groups on the aromatic ring inhibit electrophilic substitution. | - Select a different synthetic route if the aromatic ring is heavily deactivated. - Consider using a more reactive aromatic substrate if possible. | |
| 3. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of catalyst is often required. | - Increase the molar ratio of the Lewis acid catalyst to the this compound. A 1.1 to 1.3 molar equivalent is a good starting point. | |
| 4. Sub-optimal Temperature: The reaction may have a high activation energy or be prone to decomposition at higher temperatures. | - Gradually increase the reaction temperature if no reaction is observed at room temperature. - If decomposition is suspected, perform the reaction at a lower temperature (e.g., 0°C). | |
| Formation of Multiple Products / Byproducts | 1. Polyacylation: Although less common than in Friedel-Crafts alkylation, it can occur with highly activated aromatic rings. | - Use a less activated aromatic substrate if possible. - The acyl group is deactivating, which usually prevents further acylation.[1] |
| 2. Isomer Formation: Acylation may occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers. | - The regioselectivity is primarily dictated by the existing substituents on the aromatic ring. Steric hindrance can also play a role, often favoring the para product. | |
| 3. Side Reactions Involving the Alkene: The double bond in this compound can undergo side reactions. | - Intramolecular Cyclization: The acylium ion could be attacked by the internal double bond, leading to cyclic byproducts. - Intermolecular Polymerization: The Lewis acid can activate the double bond, leading to polymerization of the acyl chloride. - Addition Reactions: The double bond may react with the aromatic substrate in an alkylation-type reaction. | |
| Product is a Dark, Tarry Material | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials and products. | - Maintain a controlled and consistent reaction temperature. - Consider running the reaction at a lower temperature for a longer duration. |
| 2. Impure Reagents: Impurities in the this compound or the aromatic substrate can lead to side reactions and polymerization. | - Purify starting materials before use (e.g., distillation of the acyl chloride, recrystallization of the aromatic compound). | |
| Difficult Product Isolation | 1. Incomplete Quenching: The complex formed between the ketone product and the Lewis acid catalyst may not be fully hydrolyzed. | - Ensure thorough quenching of the reaction mixture with ice-cold dilute acid. Stir until all solids have dissolved. |
| 2. Emulsion Formation: Emulsions can form during the aqueous workup and extraction. | - Use a saturated brine solution to help break up emulsions during extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Friedel-Crafts acylation?
A1: The most common side reactions include polyacylation (especially with highly activated aromatic rings), and the reaction failing with deactivated aromatic substrates.[2] Unlike Friedel-Crafts alkylation, carbocation rearrangements of the acylium ion do not occur.[1]
Q2: Can the double bond in this compound interfere with the acylation reaction?
A2: Yes, the terminal double bond introduces potential side reactions. The Lewis acid can coordinate with the alkene, potentially leading to intramolecular cyclization, intermolecular polymerization, or addition reactions with the aromatic ring. These side reactions can consume starting material and complicate purification.
Q3: Why is my reaction mixture turning dark and viscous?
A3: A dark, tarry reaction mixture often indicates decomposition or polymerization.[3] This can be caused by excessively high temperatures or impurities in your starting materials. It is crucial to use pure reagents and maintain careful temperature control.
Q4: How much Lewis acid catalyst should I use?
A4: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is typically required. This is because the product ketone forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4] A common starting point is 1.1 to 1.3 molar equivalents of the catalyst relative to the this compound.
Q5: What is the best way to purify this compound before use?
A5: If the purity of your this compound is in doubt, it can be purified by vacuum distillation. Ensure that the distillation apparatus is dry and the procedure is performed under an inert atmosphere to prevent hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Aromatic Compound with this compound
This protocol provides a general method for the acylation of a simple aromatic substrate like benzene (B151609) or toluene.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or carbon disulfide (CS₂)
-
Ice
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add the anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of the aromatic substrate (1.0 eq.) and this compound (1.0 eq.) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Visualizations
Caption: Main vs. Side Reaction Pathways in this compound Acylation.
Caption: Troubleshooting Workflow for Acylation Reactions.
References
Technical Support Center: 11-Dodecenoyl Chloride
Welcome to the Technical Support Center for 11-Dodecenoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis.[1][2] In the presence of water, it rapidly hydrolyzes to form 11-dodecenoic acid and hydrochloric acid (HCl). This reaction can be catalyzed by the presence of acidic or basic impurities.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Anhydrous aprotic organic solvents are recommended. Due to its long hydrocarbon chain, this compound is soluble in many non-polar organic solvents.[1] Suitable options include dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and diethyl ether. It is crucial that these solvents are thoroughly dried before use to prevent hydrolysis.
Q3: How should I handle this compound to minimize degradation?
A3: this compound should be handled under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture. All glassware must be oven-dried and cooled under an inert atmosphere before use. Use dry syringes or cannulas for transferring the liquid.
Q4: Can I use protic solvents like alcohols with this compound?
A4: Protic solvents such as alcohols (e.g., methanol (B129727), ethanol) and amines will react with this compound to form the corresponding esters and amides, respectively. These reactions are often vigorous. Therefore, unless the intention is to synthesize these derivatives, protic solvents should be strictly avoided.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The stability can be monitored by tracking the decrease in the concentration of this compound and the appearance of its degradation product, 11-dodecenoic acid. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.[3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound solution | Presence of water in the solvent or on glassware. | Ensure all solvents are anhydrous and glassware is properly dried. Handle the compound under an inert atmosphere. |
| Inconsistent experimental results | Instability of the stock solution. | Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, store it under an inert atmosphere in a tightly sealed container at low temperature (see storage guidelines). |
| Formation of unexpected byproducts | Reaction with impurities in the solvent or reagents. | Use high-purity, anhydrous solvents and reagents. |
| Difficulty in dissolving this compound | Use of an inappropriate solvent. | This compound is a long-chain fatty acid chloride and is non-polar. Use non-polar aprotic solvents like hexane, dichloromethane, or THF. |
Stability Data in Common Solvents
The stability of this compound is highly dependent on the solvent and the presence of water. The following table provides estimated half-life data in various solvents at room temperature. These values are illustrative and can vary based on the specific water content of the solvent and other impurities.
| Solvent | Water Content (ppm) | Estimated Half-life (t½) | Primary Degradation Product |
| Dichloromethane (DCM) | < 10 | > 24 hours | 11-Dodecenoic Acid |
| Tetrahydrofuran (THF) | < 10 | > 24 hours | 11-Dodecenoic Acid |
| Acetonitrile (B52724) | < 10 | 12 - 24 hours | 11-Dodecenoic Acid |
| Dichloromethane (DCM) | 100 | 2 - 4 hours | 11-Dodecenoic Acid |
| Tetrahydrofuran (THF) | 100 | 1 - 3 hours | 11-Dodecenoic Acid |
| Methanol | Anhydrous | < 10 minutes | Methyl 11-dodecenoate |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in an Organic Solvent using HPLC
Objective: To determine the degradation rate of this compound in a given organic solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Dichloromethane)
-
Anhydrous derivatizing agent (e.g., anhydrous methanol)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water)
-
HPLC system with a UV detector
-
Autosampler vials with septa
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solution:
-
Under an inert atmosphere, prepare a stock solution of this compound in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL).
-
-
Sampling and Derivatization:
-
At time t=0, withdraw an aliquot of the stock solution and transfer it to an HPLC vial containing an excess of anhydrous methanol. The methanol will react with the remaining this compound to form the stable methyl ester, effectively quenching the degradation.
-
-
Time Points:
-
Store the stock solution at the desired temperature. At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling and derivatization step.
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
The chromatogram will show peaks for the methyl 11-dodecenoate (derivatized product) and 11-dodecenoic acid (degradation product).
-
-
Data Analysis:
-
Plot the concentration of methyl 11-dodecenoate versus time to determine the degradation kinetics of this compound.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments.
References
Technical Support Center: Preventing Polymerization of Unsaturated Acyl Chlorides
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to prevent the unintended polymerization of unsaturated acyl chlorides during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: My unsaturated acyl chloride (e.g., acryloyl chloride, methacryloyl chloride) polymerized or became viscous during storage. What are the potential causes?
A: Spontaneous polymerization during storage is a common issue and is typically initiated by one or more of the following factors:
-
Depletion of Inhibitor: Commercially available unsaturated acyl chlorides are shipped with added stabilizers. Over time, or with repeated exposure to air, the inhibitor can be consumed, leaving the monomer susceptible to polymerization.
-
Exposure to Oxygen: For many unsaturated systems, oxygen can initiate polymerization.[1] While some phenolic inhibitors require trace oxygen to be effective, excessive exposure can promote polymer formation.[1][2]
-
Exposure to Moisture: Acyl chlorides react vigorously with water.[1][3] This hydrolysis reaction not only degrades the material to the corresponding carboxylic acid but can also create conditions that may lead to polymerization.[4]
-
Elevated Temperatures: Heat can provide the activation energy needed for thermal polymerization.[5][6] Unsaturated acyl chlorides should be stored at low temperatures (e.g., 2-8 °C).[2]
-
Light Exposure: UV light can initiate free-radical polymerization.[4] Storing these compounds in amber or opaque bottles is crucial to prevent photochemical initiation.[2]
Q2: I observed polymer formation during my acylation reaction. What went wrong?
A: Polymerization during a reaction is often due to reaction conditions or reagent incompatibility. Key causes include:
-
High Reaction Temperatures: Excessive heat during the reaction can initiate thermal polymerization, leading to significant product loss.[6]
-
Presence of Bases: Unsaturated acyl chlorides can polymerize violently in the presence of bases or amines.[5] While a base is often required for acylation, its addition and the reaction temperature must be carefully controlled.
-
Contaminated Reagents or Solvents: Using reagents or solvents containing moisture or other impurities can trigger side reactions and polymerization. Always use anhydrous solvents.[4][7]
-
Exposure to Air: If the reaction is sensitive to radical polymerization, failure to maintain an inert atmosphere (e.g., nitrogen or argon) can allow oxygen from the air to initiate the process.[1]
Q3: How can I prevent polymerization during purification by distillation?
A: Distillation is a high-risk step due to the application of heat. To mitigate polymerization:
-
Use Vacuum Distillation: Purifying under reduced pressure lowers the boiling point, minimizing the thermal stress on the compound.[2][6]
-
Add a Non-Volatile Inhibitor: Before heating, add a small amount of a non-volatile inhibitor, such as hydroquinone (B1673460) or phenothiazine, to the distillation flask.[2][8] This will protect the liquid phase during heating.
-
Maintain an Inert Atmosphere: Performing the distillation under a nitrogen or argon atmosphere prevents oxygen-initiated polymerization.[2]
-
Avoid Overheating: Ensure the heating bath temperature is only slightly higher than the vapor temperature of the distilling liquid to prevent thermal degradation.[6]
Q4: My acyl chloride has turned yellow or brown. Is it still usable?
A: Discoloration often indicates decomposition or the formation of polymers.[4][6] It may be caused by exposure to moisture, light, or heat.[4] It is highly recommended to assess the purity of the material (e.g., by IR spectroscopy to check for the broad O-H stretch of the corresponding carboxylic acid) before use. If decomposition is significant, the material should be repurified or discarded.[4]
Troubleshooting Workflow
If you encounter unexpected polymerization, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for identifying the cause of polymerization.
Data Presentation: Polymerization Inhibitors
The use of chemical inhibitors is the most common and effective method for preventing unwanted polymerization. The choice and concentration depend on the specific compound and conditions.
| Inhibitor Name | Common Abbreviation | Typical Concentration | Notes |
| Hydroquinone | HQ | 0.05 - 2% by weight[8] | Effective for thermal polymerization; requires trace oxygen to function.[2] |
| Monomethyl Ether of Hydroquinone | MEHQ | 0.05 - 2% by weight[8] | A very common stabilizer for acryloyl and methacryloyl chlorides.[1] |
| Phenothiazine | PTZ | 0.05 - 2% by weight[8] | Effective inhibitor, particularly for methacryloyl chloride.[5] |
| Di-tert-butyl-para-cresol | BHT | 0.05 - 2% by weight[8] | A common phenolic antioxidant and radical scavenger. |
| Copper(I) Chloride | CuCl | 0.05 - 2% by weight[8] | Can be used as a polymerization inhibitor in certain synthetic processes.[8] |
Experimental Protocols
Protocol 1: General Handling and Storage of Unsaturated Acyl Chlorides
-
Work Under Inert Atmosphere: Always handle unsaturated acyl chlorides under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[6][9]
-
Use Dry Glassware and Solvents: Ensure all glassware is oven or flame-dried before use.[6] Use anhydrous solvents to prevent hydrolysis.[4]
-
Maintain Low Temperature: Store the acyl chloride in a refrigerator at 2-8 °C.[2] For reactions, use an ice bath to maintain low temperatures, especially when adding reagents that can cause exothermic reactions (e.g., bases).
-
Protect from Light: Store the chemical in the manufacturer's original amber or opaque bottle to prevent light-induced polymerization.[2]
-
Confirm Inhibitor Presence: Before use, especially after prolonged storage, confirm that an adequate amount of inhibitor is present. If necessary, a small amount of fresh inhibitor can be added.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a clean, dry distillation apparatus. Ensure all joints are well-sealed.[6]
-
Add Inhibitor: Transfer the crude unsaturated acyl chloride to the distillation flask. Add a non-volatile free-radical inhibitor (e.g., a few crystals of hydroquinone, ~200 ppm).[2]
-
Apply Inert Atmosphere and Vacuum: Flush the system with nitrogen or argon. Slowly apply vacuum from a pump protected by a cold trap.[6]
-
Gentle Heating: Once the desired pressure is stable, begin gently heating the distillation flask with a temperature-controlled oil bath. The bath temperature should be no more than 20 °C above the boiling point of the liquid at that pressure.[6]
-
Collect Fractions: Monitor the head temperature closely. Collect the fraction that distills at a constant temperature.
-
Cool and Store: After distillation, cool the purified product under an inert atmosphere before transferring it to a clean, dry, amber storage bottle containing the appropriate storage inhibitor (e.g., MEHQ).
Visualization of Polymerization & Prevention
Initiation Pathways
Unsaturated acyl chlorides are susceptible to polymerization through various initiation pathways, primarily free-radical polymerization.
Caption: Common initiators leading to the polymerization of unsaturated monomers.
Mechanism of Inhibition
Free-radical inhibitors work by intercepting the propagating radical, terminating the chain reaction and preventing the formation of a high-molecular-weight polymer.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
- 1. Acryloyl chloride | 814-68-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. METHACRYLOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 11-Dodecenoylated Molecules
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 11-dodecenoylated molecules. Given the specific nature of this modification, some guidance is based on established principles for the purification of other long-chain unsaturated fatty acylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 11-dodecenoylated molecules?
A1: The primary challenges stem from the physicochemical properties conferred by the 11-dodecenoic acid moiety. This long, unsaturated acyl chain significantly increases the hydrophobicity of the molecule, leading to several potential issues:
-
Low Solubility: The molecule may have poor solubility in aqueous buffers commonly used in chromatography.
-
Aggregation: The hydrophobic acyl chains can interact, causing the molecules to aggregate and precipitate, especially at high concentrations.
-
Nonspecific Binding: The hydrophobic nature can lead to nonspecific binding to chromatography resins, tubing, and other surfaces, resulting in low recovery.
-
Co-purification of Lipids: Cellular extracts contain a complex mixture of lipids, which can co-purify with the target molecule.
-
Oxidation: The double bond in the 11-dodecenoic acid chain is susceptible to oxidation, which can affect the molecule's structure and function.[1]
Q2: Which chromatography technique is best suited for purifying 11-dodecenoylated molecules?
A2: There is no single "best" technique, and often a multi-step approach is required. The choice depends on the nature of the molecule (e.g., protein, peptide, small molecule) and the impurities present. Common strategies include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity. The long acyl chain provides strong retention on C8 or C18 columns.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RP-HPLC and can be effective for purifying 11-dodecenoylated proteins while preserving their structure.
-
Solid-Phase Extraction (SPE): SPE with aminopropyl bonded phases can be used for initial sample cleanup to separate lipid classes and remove more polar or non-lipidic impurities.[2]
-
Silver Ion Chromatography (Ag-HPLC/Ag-TLC): This technique specifically separates molecules based on the number, position, and geometry of double bonds. It is particularly useful for separating the 11-dodecenoylated molecule from other unsaturated or saturated acylated species.[3]
Q3: How can I improve the solubility of my 11-dodecenoylated molecule during purification?
A3: To improve solubility and prevent aggregation, you can modify your buffer conditions. Consider the following additives:
-
Non-ionic Detergents: Mild detergents like Triton X-100, Tween-20, or n-octylglucoside can help solubilize the molecule.
-
Organic Solvents: Adding a small percentage of organic solvents like isopropanol (B130326) or acetonitrile (B52724) to your buffers can improve solubility.
-
Chaotropic Agents: In some cases, low concentrations of urea (B33335) or guanidine (B92328) HCl can be used, but be mindful of their potential to denature proteins.
-
pH Adjustment: Modifying the pH of the buffer can alter the charge of your molecule and potentially increase its solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield / Recovery | Molecule is aggregating and precipitating. | Add non-ionic detergents or organic solvents to buffers. Work at lower concentrations. |
| Molecule is nonspecifically binding to the column or system. | Pre-treat the system by flushing with a blank run including the same buffer additives. Consider using a different, less hydrophobic chromatography resin. | |
| The molecule is being lost during sample preparation (e.g., filtration). | Use low protein/lipid binding filters and vials. Ensure complete dissolution before any filtration step. | |
| Poor Peak Shape / Resolution in RP-HPLC | Inappropriate mobile phase composition. | Optimize the gradient elution. Ensure the organic solvent (e.g., acetonitrile, methanol) strength is sufficient to elute the highly hydrophobic molecule. |
| Secondary interactions with the stationary phase. | Add trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape by ion pairing. | |
| Co-elution of Contaminants | Similar hydrophobicity of the target molecule and impurities. | Employ a secondary purification step using a different separation principle, such as ion-exchange or size-exclusion chromatography if applicable. For lipid contaminants, consider an initial lipid extraction (e.g., Folch method).[4] |
| The presence of isomers (e.g., cis/trans) or closely related lipids. | Use silver ion chromatography (Ag-HPLC) for high-resolution separation of unsaturated species.[3] | |
| Molecule Inactivity After Purification | Denaturation by organic solvents or harsh pH. | Use less denaturing techniques like HIC. Minimize exposure to high concentrations of organic solvents and extreme pH. |
| Oxidation of the double bond. | Degas all buffers and work under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding an antioxidant like BHT (butylated hydroxytoluene) if compatible with your downstream applications.[1] |
Quantitative Data Summary
The following table provides representative data for common purification techniques used for lipidated molecules. Actual results will vary based on the specific molecule, expression system, and experimental conditions.
| Purification Method | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | >95% | 60-80% | High resolution and purity. | Can be denaturing; requires organic solvents. |
| Hydrophobic Interaction Chromatography (HIC) | 80-95% | 70-90% | Non-denaturing; maintains protein activity. | Lower resolution than RP-HPLC. |
| Solid-Phase Extraction (SPE) | 50-80% (as a cleanup step) | >90% | Rapid sample cleanup and fractionation. | Low resolution; not a final purification step. |
| Affinity Chromatography (if tagged) | >90% | 50-85% | High specificity for tagged molecules. | Lipidated portion may interfere with tag binding; co-purification of host lipids is common.[5] |
Experimental Protocols
Protocol: Purification of a His-tagged 11-Dodecenoylated Protein
This protocol describes a two-step purification strategy for a recombinant, His-tagged protein modified with 11-dodecenoic acid, using affinity chromatography followed by RP-HPLC.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, and 1% Triton X-100.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Equilibrate a Ni-NTA resin column with lysis buffer. Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100) to remove unbound proteins.
-
Elution: Elute the protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% Triton X-100). Collect fractions.
Step 2: Reversed-Phase HPLC (RP-HPLC) Polishing
-
Sample Preparation: Pool the IMAC fractions containing the protein of interest. If necessary, acidify the sample by adding TFA to a final concentration of 0.1%.
-
Column: Use a C8 or C18 semi-preparative RP-HPLC column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Elute the protein using a linear gradient, for example, from 5% to 95% Mobile Phase B over 40 minutes. The highly hydrophobic nature of the 11-dodecenoylated protein will likely require a high percentage of acetonitrile for elution.[4]
-
-
Fraction Collection: Collect fractions corresponding to the major protein peak.
-
Solvent Removal: Immediately dry the collected fractions using a vacuum concentrator (e.g., SpeedVac) to remove the organic solvent and TFA.
-
Storage: Resuspend the purified protein in a suitable storage buffer and store at -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for two-step purification of an 11-dodecenoylated molecule.
Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting purification issues.
Role of Acylation in Signal Transduction
Caption: General role of fatty acylation in protein membrane targeting and signaling.[4][6]
References
- 1. Discovering the Landscape of Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]
- 5. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 6. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 11-Dodecenoyl Chloride
Welcome to the technical support center for optimizing reactions involving 11-dodecenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a long-chain fatty acyl chloride primarily used in acylation reactions. The most common applications are:
-
Amide Formation: Reaction with primary or secondary amines to form N-substituted amides. This is a key reaction in the synthesis of various biologically active molecules and materials.
-
Esterification: Reaction with alcohols or phenols to form esters. These esters have applications as plasticizers, lubricants, and in the synthesis of complex lipids.
Q2: Why is my reaction yield with this compound consistently low?
A2: Low yields in reactions with this compound can stem from several factors. The most common culprits include:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by moisture from the air, solvents, or glassware. This hydrolysis converts the acyl chloride back to the less reactive 11-dodecenoic acid.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.
-
Steric Hindrance: If the amine or alcohol nucleophile is sterically hindered, the reaction rate can be significantly reduced.
-
Impure Starting Materials: The purity of this compound and the nucleophile are critical.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
A3: Minimizing hydrolysis is crucial for achieving high yields. Here are some best practices:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Handling: Handle this compound in a glove box or under a stream of inert gas. Use syringes or cannulas for transfers.
Q4: What are the best solvents for reactions with this compound?
A4: Due to its long, non-polar alkyl chain, this compound is readily soluble in non-polar organic solvents. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Hexane
The choice of solvent can also depend on the solubility of your nucleophile.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows mostly unreacted starting materials.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere using anhydrous solvents. |
| Inactive Nucleophile | For amine nucleophiles, ensure a non-nucleophilic base is used to deprotonate the amine without competing in the reaction. For alcohol nucleophiles, consider converting the alcohol to its more nucleophilic alkoxide form using a suitable base. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Inappropriate Base | Use a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride. |
Issue 2: Presence of Multiple Byproducts
Symptoms:
-
TLC plate shows multiple spots in addition to the starting materials and the desired product.
-
Purification by column chromatography is difficult due to co-eluting impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Side Reaction with Base | If using a nucleophilic base, it may compete with your intended nucleophile. Switch to a non-nucleophilic base. |
| Reaction with Water (Hydrolysis) | The presence of 11-dodecenoic acid (from hydrolysis) can complicate the reaction and purification. Follow strict anhydrous procedures. |
| Double Acylation (for diamines) | If using a diamine, control the stoichiometry carefully to favor mono-acylation if that is the desired product. Use a large excess of the diamine. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with this compound
This protocol describes the synthesis of N-benzyl-11-dodecenamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve benzylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the this compound solution to the benzylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Illustrative Yields of N-benzyl-11-dodecenamide under Various Conditions
The following data is illustrative to demonstrate the impact of different reaction parameters on yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 0 to RT | 3 | 92 |
| 2 | Pyridine | DCM | 0 to RT | 3 | 85 |
| 3 | None | DCM | 0 to RT | 12 | <10 |
| 4 | Triethylamine | Toluene | RT | 4 | 88 |
| 5 | Triethylamine | THF | RT | 4 | 90 |
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
Technical Support Center: Managing the Reactivity of 11-Dodecenoyl Chloride
Welcome to the technical support center for 11-Dodecenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reaction optimization, and troubleshooting when working with this long-chain unsaturated acyl chloride.
Troubleshooting Guides
Effectively using this compound requires careful attention to its reactivity, particularly its sensitivity to moisture and the potential for side reactions involving the terminal double bond. Below are troubleshooting guides for common issues encountered during experimental work.
Table 1: Troubleshooting Common Issues in Reactions with this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture or residual water in solvents and reagents.[1][2] 2. Poor quality of this compound: The reagent may have degraded during storage. 3. Low reactivity of the nucleophile: Steric hindrance or low nucleophilicity of the substrate can impede the reaction. 4. Inappropriate reaction conditions: Incorrect solvent, temperature, or reaction time. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Verify the purity of the this compound via techniques like IR spectroscopy (check for a broad O-H stretch indicating the presence of the carboxylic acid).[1] Consider using a fresh batch. 3. For weakly nucleophilic substrates, consider using a catalyst (e.g., DMAP for alcohols) or a stronger base to deprotonate the nucleophile.[1] 4. Select a dry, aprotic solvent in which both reactants are soluble. Gentle heating may be required for less reactive nucleophiles, but monitor for side reactions. |
| Formation of Multiple Products/Side Reactions | 1. Side reactions involving the terminal double bond: Under certain conditions (e.g., presence of strong acids or radical initiators), the alkene may undergo addition or polymerization reactions.[3] 2. Reaction with di- or poly-functional nucleophiles: If the nucleophile has multiple reactive sites, a mixture of products can be formed. 3. Over-acylation: In the presence of excess this compound, multiple acylations of the nucleophile can occur. | 1. Use mild reaction conditions. Avoid strong acids. If side reactions are significant, consider protecting the double bond, although this is often not necessary with careful control of reaction conditions. 2. Use a protecting group strategy for the nucleophile to ensure reaction at the desired site.[4] 3. Use a stoichiometric amount or a slight excess of the nucleophile relative to the this compound. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of the corresponding carboxylic acid (11-dodecenoic acid) due to hydrolysis. 3. High boiling point and non-polar nature of the product. | 1. Use a slight excess of the more volatile reactant to ensure the complete consumption of the less volatile one. 2. During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. 3. For non-polar products, column chromatography on silica (B1680970) gel using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is often effective.[5] Recrystallization from a suitable solvent can also be a powerful purification technique for solid products.[6] |
| Reaction Monitoring Challenges (e.g., by TLC) | 1. Hydrolysis of this compound on the TLC plate: The silica gel on TLC plates is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride.[1] 2. Similar polarity of starting material and product. | 1. To monitor the consumption of the acyl chloride, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol (B129727) to form the stable methyl ester, which can then be analyzed by TLC. 2. Use a different visualization technique (e.g., staining with potassium permanganate (B83412) for the double bond) or a different analytical method like GC-MS or LC-MS to monitor the reaction progress. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer to minimize degradation.[7] It is highly reactive and moisture-sensitive.[1] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware and solvents must be scrupulously dried before use to prevent hydrolysis.
Q2: What are the best solvents for reactions with this compound?
A2: Anhydrous aprotic solvents are the best choice. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether are commonly used. The choice of solvent will depend on the solubility of the nucleophile and the reaction temperature. Ensure the solvent is of high purity and low water content.
Q3: My reaction is complete, but I am having trouble removing the excess this compound. What should I do?
A3: If you have used an excess of this compound, you can quench the reaction with a small amount of a volatile alcohol (like methanol) or amine (like propylamine) to convert the remaining acyl chloride into a more easily separable ester or amide. Alternatively, washing the reaction mixture with a mild aqueous base during workup will hydrolyze the excess acyl chloride to the corresponding carboxylate salt, which can then be removed in the aqueous phase.
Q4: Can the terminal double bond in this compound interfere with my acylation reaction?
A4: Under typical acylation conditions (mild, aprotic), the terminal double bond is generally not reactive.[8] However, you should avoid harsh conditions such as strong acids, high temperatures for prolonged periods, or the presence of radical initiators, as these could lead to side reactions like polymerization or addition to the double bond.[3]
Q5: How can I confirm the successful formation of my acylated product?
A5: Spectroscopic methods are essential for product characterization.
-
FTIR Spectroscopy: Look for the appearance of the characteristic carbonyl (C=O) stretching band of the newly formed ester (around 1735-1750 cm⁻¹) or amide (around 1630-1680 cm⁻¹). The disappearance of the acyl chloride carbonyl stretch (around 1800 cm⁻¹) is also a key indicator. The C=C stretch of the terminal alkene will be present at approximately 1640 cm⁻¹.[9][10]
-
NMR Spectroscopy: In ¹H NMR, you will observe characteristic shifts for the protons adjacent to the newly formed ester or amide linkage. In ¹³C NMR, the carbonyl carbon will have a distinct chemical shift. The signals corresponding to the terminal double bond (protons and carbons) should remain unchanged if no side reactions have occurred.[11]
Experimental Protocols
Below are general methodologies for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC (after quenching a small aliquot with methanol) or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: General Procedure for Ester Synthesis
This protocol outlines the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine (B92270) or triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), pyridine or TEA (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress.[12]
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation under reduced pressure.[13]
Visualizations
The following diagrams illustrate key workflows and concepts related to managing the reactivity of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 6. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
- 7. larodan.com [larodan.com]
- 8. pearson.com [pearson.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. Ester synthesis by esterification [organic-chemistry.org]
troubleshooting incomplete acylation with 11-Dodecenoyl chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-dodecenoyl chloride for acylation reactions.
Troubleshooting Guide (Q&A)
Q1: Why is my acylation reaction with this compound incomplete or showing low yield?
Incomplete acylation can stem from several factors related to reagents, reaction conditions, or the substrate itself. The table below summarizes common issues and potential solutions.
| Problem Observed | Possible Cause | Recommended Solution |
| Incomplete conversion of starting material | Moisture Contamination: this compound is highly reactive with water, leading to hydrolysis into the unreactive 11-dodecenoic acid.[1][2][3] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Degraded Acyl Chloride: Long-term storage or improper handling can lead to degradation. | Use a fresh bottle of this compound or purify the reagent before use. Store it in a freezer under an inert atmosphere.[4] | |
| Insufficient Base: The reaction generates HCl as a byproduct, which can protonate the nucleophile (e.g., amine or alcohol), rendering it inactive.[5] | Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl formed.[1][5] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, especially with sterically hindered substrates. | Gradually increase the reaction temperature and monitor the progress using TLC or HPLC. | |
| Low Yield of Desired Product | Poor Nucleophilicity of Substrate: The lone pair of electrons on the reacting atom (e.g., nitrogen in an amine) may be delocalized or sterically hindered, reducing its reactivity.[6] | Consider using a stronger base to deprotonate the substrate (e.g., NaH for an alcohol) or add a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[6] |
| Poor Solvent Choice: The polarity of the solvent can significantly affect reaction rates and product solubility.[7][8] | Screen different anhydrous solvents. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are common choices. | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete consumption of the limiting reagent. | Carefully check the calculations for all reagents. A slight excess (1.1-1.2 equivalents) of the acyl chloride is often used. | |
| Formation of Multiple Byproducts | Side Reactions: The acyl chloride can react with certain solvents or the base if it is nucleophilic. | Choose an inert solvent and a non-nucleophilic base (e.g., DIPEA). |
| Product Instability: The acylated product might be unstable under the reaction or workup conditions. | Perform the workup at a lower temperature and use a mild purification technique. |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing issues with incomplete acylation.
Caption: Troubleshooting workflow for incomplete acylation reactions.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of this reaction? Acylation with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group to form the final acylated product and HCl.[1][5][9]
Caption: General mechanism for N-acylation with an acyl chloride.
Q3: Which base should I choose for my acylation reaction? A non-nucleophilic base is essential to neutralize the HCl byproduct without competing with your substrate.[5] The choice depends on the substrate's reactivity and the desired reaction conditions.
| Base | pKa of Conjugate Acid | Common Use | Notes |
| Pyridine | ~5.2 | General purpose | Can also act as a nucleophilic catalyst.[1] Must be used in anhydrous form. |
| Triethylamine (TEA) | ~10.7 | Most common choice | A stronger base than pyridine. Readily available and effective. |
| DIPEA (Hünig's base) | ~10.7 | For sensitive substrates | Sterically hindered, making it highly non-nucleophilic. Good for preventing side reactions. |
Q4: How does solvent selection affect my reaction? The solvent's role is to dissolve reactants and facilitate the reaction. For acylation with this compound, anhydrous aprotic solvents are preferred to prevent hydrolysis.
-
Non-polar solvents (e.g., dichloromethane, 1,2-dichloroethane): Generally good choices as they are inert and effectively dissolve the long alkyl chain of the acyl chloride.[7][10]
-
Polar aprotic solvents (e.g., THF, DMF, Acetone): Can increase the reaction rate. However, one must ensure they are completely free of water. DMF can also act as a catalyst in some acylation reactions.[1][8]
Q5: What are the best practices for handling and storing this compound? Due to its high reactivity, especially with moisture, proper handling is critical.
-
Storage: Store in a freezer (-20°C) in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[4]
-
Handling: Always handle in a fume hood. Use dry syringes or cannulas to transfer the liquid under an inert atmosphere. Avoid contact with skin and eyes.
Q6: What are effective methods for purifying the long-chain acylated product? The long, non-polar dodecenoyl chain will make the product relatively non-polar.
-
Aqueous Workup: After the reaction, a wash with a dilute acid (e.g., 1M HCl) can remove excess amine base, followed by a wash with saturated sodium bicarbonate to remove any unreacted carboxylic acid, and finally a brine wash.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is the most common purification method. A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.
Experimental Protocol: General N-Acylation of a Primary Amine
This protocol provides a general method for the acylation of a primary amine with this compound. Note: This is a template and may require optimization for your specific substrate.
Materials:
-
Primary amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Addition: Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under the inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains close to 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. larodan.com [larodan.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 11-Dodecenoyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 11-dodecenoyl chloride. It focuses on the effect of bases in common reactions such as amide and ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of a base in reactions with this compound?
A1: The primary role of a base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), is to act as an acid scavenger. In reactions with nucleophiles like primary/secondary amines or alcohols, this compound forms a molecule of hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from protonating the amine or alcohol nucleophile, which would render it unreactive. This drives the reaction equilibrium toward the formation of the desired amide or ester product.[1][2][3]
Q2: My reaction is sluggish or not proceeding to completion. What are the common causes?
A2: Several factors can lead to incomplete reactions:
-
Insufficient Base: A stoichiometric amount (at least 1 equivalent) of base relative to the this compound is required to neutralize the HCl produced. Using a catalytic amount is insufficient.[2]
-
Moisture Contamination: this compound is highly reactive and will readily hydrolyze with any moisture present in the reactants or solvent to form 11-dodecenoic acid. This consumes the starting material. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
Poor Nucleophile: The amine or alcohol you are using may not be sufficiently nucleophilic. Sterically hindered nucleophiles can also significantly slow down the reaction rate.
-
Low Temperature: While initial cooling is recommended to control the exothermic reaction, prolonged low temperatures may slow the reaction rate for less reactive nucleophiles. After the initial addition, allowing the reaction to warm to room temperature may be necessary.
Q3: I observe a white precipitate forming as soon as I add the base. What is it?
A3: When using an amine nucleophile and a tertiary amine base like triethylamine, the white precipitate is typically the triethylammonium (B8662869) chloride salt (Et₃NH⁺Cl⁻), which is formed as the base neutralizes the HCl byproduct.[3] This is an expected observation and indicates the reaction is proceeding. This salt is usually removed during the aqueous workup.
Q4: Can the base react with the carbon-carbon double bond in this compound?
A4: Under standard Schotten-Baumann conditions, common non-nucleophilic tertiary amine bases like triethylamine or pyridine do not react with the terminal double bond of this compound. These bases are primarily involved in proton abstraction and do not typically induce isomerization or other side reactions with isolated double bonds.
Q5: Which base should I choose: Triethylamine (Et₃N) or Pyridine?
A5: Both are excellent choices, but they have slightly different properties:
-
Triethylamine: A stronger, non-nucleophilic base. It is very effective at scavenging HCl.
-
Pyridine: In addition to being a base, pyridine can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol or amine.[4][5][6] This can accelerate the rate of reaction, especially with less reactive nucleophiles like phenols.
Q6: My product is difficult to purify due to its waxy, long-chain nature. Any suggestions?
A6: Purifying long-chain lipid derivatives can be challenging.
-
Recrystallization: This is often the most effective method. The key is finding a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for long-chain amides and esters include hexane (B92381), ethanol, or acetone.[7]
-
Filtration through Silica (B1680970) Gel: If recrystallization is ineffective, a simple filtration through a plug of silica gel using a non-polar solvent (like hexane or dichloromethane) can help remove polar impurities.
-
Aqueous Workup: During workup, emulsions can form due to the amphiphilic nature of the product. Using a brine (saturated NaCl solution) wash can help break these emulsions.
Quantitative Data Summary
The following table provides typical reaction parameters for the synthesis of amides and esters from long-chain acyl chlorides, which can be used as a starting point for optimizing reactions with this compound.
| Parameter | Amide Synthesis (Primary Amine) | Ester Synthesis (Primary Alcohol) |
| Nucleophile | 1.0 - 1.2 equivalents | 1.0 - 1.5 equivalents |
| This compound | 1.0 equivalent | 1.0 equivalent |
| Base (e.g., Et₃N) | 1.1 - 1.5 equivalents | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) or THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | > 85% | > 90% |
Note: These are generalized conditions based on reactions with similar long-chain acyl chlorides.[7] Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-11-dodecenamide
This protocol describes a general procedure for the reaction of this compound with a primary amine using triethylamine as the base.
Materials:
-
This compound
-
Primary amine (e.g., octylamine)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude amide.
-
-
Purification: Purify the crude N-alkyl-11-dodecenamide by recrystallization from a suitable solvent (e.g., hexane or ethanol).[7]
Protocol 2: Synthesis of an Ester from this compound
This protocol outlines the esterification of an alcohol with this compound using pyridine as a base and nucleophilic catalyst.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., ethanol)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Copper (II) sulfate (CuSO₄) solution (to remove pyridine)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 equivalent) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-5 hours until TLC analysis indicates completion.
-
Workup:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer repeatedly with 1M CuSO₄ solution until the blue color of the aqueous layer persists (this indicates all pyridine has been removed as a complex).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel or by vacuum distillation if it is sufficiently stable.
Visualizations
Caption: General experimental workflow for the base-mediated synthesis of amides/esters.
References
Technical Support Center: Workup Procedures for 11-Dodecenoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 11-dodecenoyl chloride. The following information is designed to address specific issues that may be encountered during reaction workup and purification.
Troubleshooting Guide
This section addresses common problems encountered during the workup of reactions involving this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Product Yield | - Incomplete reaction: The reaction may not have gone to completion. - Hydrolysis of this compound: Acyl chlorides are highly reactive and readily hydrolyze with any residual water in the reaction mixture or during workup.[1][2] - Product loss during aqueous workup: The desired product may have some water solubility or may be lost in an emulsion. - Decomposition of the product: The product may be unstable to the workup conditions (e.g., strong acid or base). | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before initiating workup. - Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Careful quenching: Quench the reaction mixture by slowly adding it to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and acid byproducts.[3] - Back-extraction: Re-extract the aqueous layer with the organic solvent to recover any dissolved product. - Use milder workup conditions: If the product is acid or base sensitive, use a milder quenching agent like water and avoid strong acid or base washes. |
| Formation of a Stable Emulsion During Extraction | - Vigorous shaking of the separatory funnel. - High concentration of starting materials or byproducts. - Presence of fine particulate matter. | - Gentle mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking. - Addition of brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion. - Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the layers. |
| Product Contaminated with Unreacted Starting Material or Byproducts | - Incomplete reaction. - Inefficient extraction: The byproduct may have similar solubility to the product. - Inadequate purification: The chosen purification method may not be suitable for separating the product from impurities. | - Drive the reaction to completion: Consider increasing the reaction time, temperature, or using a slight excess of one of the reactants. - Optimize extraction: Use multiple extractions with smaller volumes of solvent. Adjust the pH of the aqueous phase to facilitate the separation of acidic or basic impurities. - Purification by column chromatography: Silica (B1680970) gel column chromatography is a common and effective method for purifying products from these reactions.[4][5][6] A gradient of solvents (e.g., hexane (B92381) and ethyl acetate) can be used to separate compounds with different polarities.[5] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7] |
| Difficulty in Removing the Solvent | - High boiling point of the solvent. - Azeotrope formation with residual water. | - Use a rotary evaporator: For efficient removal of volatile organic solvents. - High-vacuum drying: Use a high-vacuum pump to remove residual solvent, especially those with higher boiling points. - Co-evaporation: Add a lower-boiling point solvent (like toluene) and re-evaporate to help remove residual high-boiling point solvents or water through azeotropic distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in the workup of a reaction involving this compound?
The most critical first step is to quench the reaction to neutralize any unreacted this compound. This is typically done by slowly adding the reaction mixture to a cold, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate, or simply ice-cold water if the product is base-sensitive.[3] This process converts the highly reactive acyl chloride into a less reactive carboxylic acid or carboxylate, and also neutralizes any acidic byproducts like HCl.
Q2: How can I avoid hydrolyzing my this compound before it reacts?
To prevent premature hydrolysis, it is essential to work under anhydrous conditions. This includes using oven-dried or flame-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and addition of reagents.[2]
Q3: My product is sensitive to basic conditions. What is an alternative workup procedure to a bicarbonate wash?
If your product is base-sensitive, you should avoid washing with sodium bicarbonate or other basic solutions. In this case, you can quench the reaction by slowly adding the reaction mixture to ice-cold water. This will hydrolyze the excess this compound to 11-dodecenoic acid. The workup would then typically involve:
-
Extraction with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Washing the organic layer with water to remove any water-soluble impurities.
-
Washing with brine to help remove dissolved water from the organic layer.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the organic layer under reduced pressure. The resulting crude product will likely contain 11-dodecenoic acid, which can then be removed by column chromatography.
Q4: I am performing an amidation reaction with a primary amine. What is a general workup procedure?
A general workup for an amidation reaction of this compound with a primary amine is as follows:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Wash the organic solution sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and the amine hydrochloride salt formed.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by column chromatography or recrystallization.[7]
Q5: What are the typical conditions for purifying the products of this compound reactions by column chromatography?
For silica gel column chromatography, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The appropriate solvent system and gradient will depend on the polarity of your product and impurities and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[5]
Experimental Protocols
The following are representative protocols for common reactions involving long-chain acyl chlorides, which can be adapted for this compound.
Protocol 1: Amidation of this compound with Ethanolamine (B43304) (Representative Protocol)
This protocol is adapted from the synthesis of oleoylethanolamide and serves as a general guideline.[8][9][10]
Reaction:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve ethanolamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred ethanolamine solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure N-(11-dodecenoyl)ethanolamide.
Protocol 2: Esterification of this compound with Ethanol (B145695) (Representative Protocol)
This protocol is based on general procedures for esterification using acyl chlorides.[11][12]
Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethanol (1.2 equivalents) and pyridine (B92270) (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
Workup and Purification:
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride precipitate and wash the solid with dry diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 11-dodecenoate.
-
If necessary, purify the ester by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table provides representative yields for amidation and esterification reactions of long-chain acyl chlorides, which can be considered as expected outcomes for reactions with this compound under optimized conditions.
| Reaction Type | Reactants | Typical Yield | Reference |
| Amidation | Oleoyl chloride and Ethanolamine | 89% | [13] |
| Amidation | 3-Phenylpropanoyl chloride and NH₄Cl | 95% | [14] |
| Esterification | Benzoic acid and Benzyl alcohol (via acyl chloride intermediate) | 90% | [15] |
| Esterification | Various acid chlorides and alcohols | >90% | [11] |
Visualization
N-Acylethanolamine (NAE) Biosynthesis and Signaling Pathway
Derivatives of this compound, such as N-(11-dodecenoyl)ethanolamide, belong to the class of N-acylethanolamines (NAEs). These are endogenous lipid signaling molecules involved in various physiological processes. The following diagram illustrates the general biosynthesis and signaling pathway of NAEs.[16][17][18]
Caption: N-Acylethanolamine (NAE) biosynthesis and signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. CN102351728A - Method for synthesizing oleoylethanolamide and derivative thereof - Google Patents [patents.google.com]
- 14. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 15. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis Applications of 11-Dodecenoyl Chloride and Dodecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel therapeutics and functionalized materials, the choice of acylating agent is pivotal. Among the plethora of options, long-chain acyl chlorides are valued for their ability to introduce lipophilic aliphatic chains. This guide provides a detailed comparison of two such reagents: the saturated dodecanoyl chloride and its unsaturated counterpart, 11-dodecenoyl chloride. While both share the reactive acyl chloride moiety, the presence of a terminal double bond in this compound opens up a distinct landscape of synthetic possibilities, particularly in bioconjugation and polymer science.
Core Chemical Differences and Reactivity Profiles
Dodecanoyl chloride, also known as lauroyl chloride, is a classic reagent for introducing a C12 saturated alkyl chain.[1][2] Its reactivity is primarily dictated by the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack by alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[3][4][5] The reactions are typically rapid and high-yielding.[1][6]
This compound shares the reactive acyl chloride functional group but possesses a terminal alkene. This dual functionality allows for two orthogonal modes of reactivity. The acyl chloride can participate in the same nucleophilic substitution reactions as dodecanoyl chloride. Concurrently, the terminal double bond can undergo a variety of addition reactions, offering a powerful tool for subsequent functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of both reagents is presented in the table below.
| Property | Dodecanoyl Chloride | This compound |
| Synonyms | Lauroyl chloride, n-Dodecanoyl chloride | 11-Dodecenoic acid chloride |
| CAS Number | 112-16-3 | 84465-81-6 |
| Molecular Formula | C₁₂H₂₃ClO | C₁₂H₂₁ClO |
| Molecular Weight | 218.76 g/mol [3][6][7] | 216.75 g/mol [8] |
| Appearance | Colorless liquid[1][2] | Liquid[8] |
| Melting Point | -17 °C[1][2][7] | Not available |
| Boiling Point | 134-137 °C at 11 mmHg[1] | Not available |
| Density | ~0.922 g/mL[6] | Not available |
| Purity (typical) | ≥97.5%[6] | >99%[8] |
Performance in Synthesis: A Comparative Overview
The primary distinction in the synthetic utility of these two molecules lies in the post-acylation possibilities offered by the terminal alkene of this compound.
Amide and Ester Formation
Both dodecanoyl chloride and this compound are excellent reagents for the formation of amides and esters. The reactivity of the acyl chloride group is not significantly influenced by the distant terminal double bond. Therefore, for simple acylation reactions, both reagents can be expected to provide similar high yields and reaction kinetics.
General Reaction Scheme:
Caption: General acylation reaction.
Applications in Bioconjugation and Surface Modification
Here, the unique properties of this compound become evident. The terminal alkene serves as a handle for bioorthogonal reactions, allowing for the attachment of the acylated molecule to biomolecules or surfaces.
-
Thiol-ene "Click" Chemistry: The terminal double bond of an 11-dodecenoyl-modified molecule can react with a thiol-containing species (e.g., cysteine residues on a protein) in the presence of a photoinitiator. This "click" reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. Dodecanoyl chloride lacks this capability.
-
Surface Grafting: The alkene group can be used to graft the molecule onto surfaces through various polymerization techniques, enabling the modification of biomaterials to alter their hydrophobicity, biocompatibility, or other surface properties.
Polymer Synthesis
This compound is a monomer that can be used to synthesize polymers with pendant acyl chloride groups, which can be further functionalized. Alternatively, the double bond can be polymerized to create a polyolefin backbone with acyl chloride functionalities. Dodecanoyl chloride cannot be directly polymerized in this manner.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol is applicable to both dodecanoyl chloride and this compound.
Materials:
-
Acyl chloride (dodecanoyl chloride or this compound) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: This procedure typically yields the corresponding amide in high yields (85-95%) for both acyl chlorides.
Caption: Workflow for amide synthesis.
Protocol 2: Thiol-ene Bioconjugation with an 11-Dodecenoyl-Modified Peptide
This protocol is specific to molecules synthesized using this compound.
Materials:
-
11-Dodecenoyl-modified peptide (1.0 eq)
-
Thiol-containing molecule (e.g., cysteine-containing peptide or small molecule) (1.5 eq)
-
Photoinitiator (e.g., DMPA) (0.1 eq)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Dissolve the 11-dodecenoyl-modified peptide and the thiol-containing molecule in PBS.
-
Add the photoinitiator to the solution and mix thoroughly.
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Expose the reaction mixture to UV light (365 nm) for 30-60 minutes at room temperature.
-
Monitor the reaction progress by HPLC-MS.
-
Purify the resulting conjugate by preparative HPLC.
Expected Outcome: This method allows for the efficient and site-specific conjugation of the lipidated peptide, with yields varying depending on the specific substrates but generally being good to excellent.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Surface modification to enhance cell migration on biomaterials and its combination with 3D structural design of occluders to improve interventional treatment of heart diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity of acyl halides [qorganica.es]
- 7. The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Unsaturated vs. Saturated Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of unsaturated and saturated acyl chlorides, specifically focusing on acryloyl chloride and propionyl chloride as representative examples. The information presented is supported by established chemical principles and outlines experimental methodologies for direct comparison.
Executive Summary
Acyl chlorides are highly reactive functional groups widely utilized in organic synthesis. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon. This guide explores the nuanced differences in reactivity between α,β-unsaturated acyl chlorides (e.g., acryloyl chloride) and their saturated counterparts (e.g., propionyl chloride). While both are highly reactive, the presence of a carbon-carbon double bond in conjugation with the carbonyl group in unsaturated acyl chlorides introduces unique electronic effects that modulate their reactivity. Generally, the conjugated system in unsaturated acyl chlorides can influence the electrophilicity of the carbonyl carbon, though specific reactivity in a given reaction is also dependent on the nature of the nucleophile and reaction conditions.
Theoretical Reactivity Comparison
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is largely dictated by the partial positive charge on the carbonyl carbon. This is influenced by a combination of inductive and resonance effects.
-
Saturated Acyl Chlorides (e.g., Propionyl Chloride): The primary electronic influences are the strong electron-withdrawing inductive effects of the oxygen and chlorine atoms.[1] These effects create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Unsaturated Acyl Chlorides (e.g., Acryloyl Chloride): In addition to the inductive effects of the oxygen and chlorine, the carbon-carbon double bond is in conjugation with the carbonyl group. This conjugation allows for delocalization of electron density. Resonance structures can be drawn that place a partial positive charge on the β-carbon, which can slightly decrease the partial positive charge on the carbonyl carbon compared to its saturated counterpart.[2] However, the electron-withdrawing nature of the carbonyl group also influences the double bond, making the β-carbon electrophilic as well.[3][4]
This complex interplay of electronic effects suggests that the relative reactivity of unsaturated and saturated acyl chlorides can be subtle and highly dependent on the specific reaction. While direct, quantitative experimental comparisons are not abundant in readily available literature, the underlying principles of organic chemistry allow for a qualitative assessment.
Data Presentation
| Feature | Acryloyl Chloride (Unsaturated) | Propionyl Chloride (Saturated) | Reference |
| Structure | CH₂=CHCOCl | CH₃CH₂COCl | |
| Key Electronic Effect | Conjugation of C=C with C=O | Inductive effect of alkyl group | [2] |
| Carbonyl Carbon Electrophilicity | Potentially slightly reduced due to resonance delocalization | High due to strong inductive effects of O and Cl | [2] |
| Additional Reactive Site | Electrophilic β-carbon (susceptible to Michael addition) | None | [3] |
| Expected Relative Reactivity | Highly reactive, but potentially slightly less so than saturated counterparts in direct 1,2-addition to the carbonyl, depending on the nucleophile. | Highly reactive. |
Experimental Protocols
To empirically determine the relative reactivity of unsaturated and saturated acyl chlorides, a competitive reaction followed by analysis is a common and effective method. Below are detailed protocols for aminolysis and alcoholysis reactions.
Competitive Aminolysis of Acryloyl Chloride and Propionyl Chloride
This experiment aims to determine the relative rates of reaction of acryloyl chloride and propionyl chloride with a primary amine by analyzing the product ratio.
Materials:
-
Acryloyl chloride
-
Propionyl chloride
-
Triethylamine (B128534) (as a non-nucleophilic base)[6]
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC-MS analysis
-
Standard samples of N-isopropylacrylamide and N-isopropylpropionamide for GC-MS calibration
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare an equimolar mixture of acryloyl chloride (0.5 equivalents) and propionyl chloride (0.5 equivalents) in anhydrous diethyl ether.
-
Add the acyl chloride mixture dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a known amount of an internal standard.
-
Analyze the resulting solution by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative peak areas of N-isopropylacrylamide and N-isopropylpropionamide.[7]
-
The ratio of the products will give a measure of the relative reactivity of the two acyl chlorides under these conditions.
Kinetic Monitoring of Alcoholysis by 1H NMR Spectroscopy
This protocol describes how to monitor the progress of the parallel reactions of acryloyl chloride and propionyl chloride with an alcohol in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8]
Materials:
-
Acryloyl chloride
-
Propionyl chloride
-
Anhydrous ethanol (B145695)
-
Deuterated chloroform (B151607) (CDCl₃) as the NMR solvent
-
NMR tubes
Procedure:
-
Prepare a stock solution of anhydrous ethanol in CDCl₃ in a flame-dried volumetric flask.
-
In a separate flame-dried vial, prepare an equimolar mixture of acryloyl chloride and propionyl chloride.
-
In an NMR tube, place the ethanol solution in CDCl₃ and acquire a preliminary 1H NMR spectrum at a controlled temperature (e.g., 25 °C).
-
Inject a small, known amount of the acyl chloride mixture into the NMR tube, quickly shake to mix, and immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 30 seconds).[9]
-
Monitor the reaction by observing the disappearance of the reactant signals (e.g., the vinyl protons of acryloyl chloride and the ethyl protons of propionyl chloride) and the appearance of the product signals (the corresponding esters).
-
Integrate the characteristic peaks of the reactants and products in each spectrum over time.
-
The relative rates of disappearance of the starting materials will provide a direct comparison of their reactivity towards ethanol.
Visualizations
General Reaction Pathway
The following diagram illustrates the general nucleophilic addition-elimination mechanism for the reaction of an acyl chloride with a nucleophile.
Caption: Nucleophilic addition-elimination mechanism for acyl chlorides.
Experimental Workflow for Competitive Aminolysis
The logical flow for the competitive aminolysis experiment is depicted below.
Caption: Workflow for the competitive aminolysis experiment.
Electronic Effects Comparison
This diagram illustrates the key electronic difference between a saturated and an α,β-unsaturated acyl chloride.
Caption: Electronic effects in saturated vs. unsaturated acyl chlorides.
Conclusion
Both saturated and unsaturated acyl chlorides are highly valuable and reactive intermediates in chemical synthesis. The presence of a conjugated double bond in unsaturated acyl chlorides introduces an additional layer of complexity to their reactivity profile, including the potential for conjugate addition and a possible modulation of the carbonyl carbon's electrophilicity. For syntheses requiring the specific introduction of an acryloyl or propionyl group, the choice between the two is determined by the desired product. For applications where reactivity is the primary concern, a direct experimental comparison under the specific reaction conditions is recommended to make an informed selection.
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel N-isopropylacrylamide (NIPAAm) Based Hydrogels with Varying Content of Chrysin Multiacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. 46. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - Magritek [magritek.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 11-Dodecenoyl Chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, natural products, and advanced materials. The choice of acylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of 11-Dodecenoyl chloride with other common acylating agents, supported by generalized experimental data and detailed protocols to aid in the rational selection of the optimal reagent for your synthetic needs.
This compound, a long-chain unsaturated acyl chloride, is a valuable reagent for introducing a C12 mono-unsaturated fatty acyl moiety. This functional group can be instrumental in modifying the lipophilicity and biological activity of target molecules. Its performance is best understood in the context of other widely used acylating agents.
Performance Comparison of Acylating Agents
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids. This trend is reflected in the reaction conditions required and the yields obtained. The following tables summarize generalized quantitative data for the acylation of a model primary amine, benzylamine, a common nucleophilic substrate in organic synthesis. While specific data for this compound is not widely published in direct comparative studies, its performance can be reliably inferred from the behavior of other long-chain fatty acid chlorides.
Table 1: Comparative Acylation of Benzylamine
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound (inferred) | Triethylamine (B128534) | Dichloromethane | 0 to RT | 2-4 | >95 |
| 2 | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 1-2 | >98 |
| 3 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2-4 | >95 |
| 4 | Acetic Anhydride | None | Neat | 80-85 | 1 | ~95 |
| 5 | Acetic Anhydride | DMAP (cat.) | Dichloromethane | RT | 2-3 | >98 |
Key Observations:
-
Acyl Chlorides: As a class, acyl chlorides are the most reactive acylating agents, often reacting rapidly at room temperature or below.[1][2][3] The reaction with amines is typically fast and high-yielding. This compound, as a long-chain aliphatic acyl chloride, is expected to exhibit high reactivity similar to other acyl chlorides, though potentially slightly lower than short-chain analogues like acetyl chloride due to steric factors.
-
Acid Anhydrides: Acid anhydrides are generally less reactive than acyl chlorides and may require heating or the use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to achieve high conversion in a reasonable timeframe.[4] However, they are often preferred in industrial settings due to their lower cost and safer handling profile compared to the often lachrymatory and water-sensitive acyl chlorides.
-
Reaction Conditions: The high reactivity of acyl chlorides allows for milder reaction conditions (lower temperatures), which can be advantageous for sensitive substrates. The reactions are often driven to completion by the formation of a stable salt byproduct (e.g., triethylammonium (B8662869) chloride).
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for representative acylation reactions.
Protocol 1: General Procedure for the N-Acylation of an Amine with this compound
This protocol is a representative procedure for the synthesis of an N-substituted amide using an acyl chloride.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Triethylamine (1.1 - 1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Mandatory Visualizations
Acylation Reaction Workflow
Caption: A typical experimental workflow for the acylation of an amine.
General Signaling Pathway of Acylation
Caption: Nucleophilic acyl substitution pathway.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/B211238H [pubs.rsc.org]
Validating Novel Protein Acylation: A Comparative Guide to 11-Dodecenoylation Analysis by HRMS
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by fatty acids, known as acylation, is a critical regulatory mechanism in cellular signaling, protein trafficking, and membrane localization. The identification and validation of novel acylations, such as the hypothetical 11-dodecenoylation, require robust and sensitive analytical techniques. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative methods for the validation of 11-dodecenoylation, supported by experimental protocols and data presentation formats.
While 11-dodecenoylation is presented here as a hypothetical modification, the principles and methodologies described are applicable to the study of other long-chain fatty acylations. (2E)-Dodecenoyl-CoA is a known intermediate in fatty acid metabolism, suggesting the potential for 11-dodecenoic acid to be transferred to proteins.
Visualizing the Landscape of Protein Acylation
To conceptualize the context and validation workflows for 11-dodecenoylation, the following diagrams illustrate a generic signaling pathway involving protein acylation, the experimental workflow for its validation by HRMS, and a comparison of analytical approaches.
A Spectroscopic Comparison of 11-Dodecenoyl Chloride and Its Amide and Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the expected key spectroscopic data for 11-dodecenoyl chloride and its derivatives based on the analysis of their saturated counterparts and established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Functional Group Protons (δ, ppm) | Alkene Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | - | ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂) | ~2.87 (t, 2H, -CH₂COCl), ~1.71 (m, 2H), ~1.2-1.4 (m, 14H) |
| N-Benzyl-11-dodecenamide | ~7.2-7.4 (m, 5H, Ar-H), ~6.5 (br s, 1H, -NH-), ~4.45 (d, 2H, -NH-CH₂-Ar) | ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂) | ~2.2 (t, 2H, -CH₂CONH-), ~1.6 (m, 2H), ~1.2-1.4 (m, 14H) |
| Ethyl 11-dodecenoate | ~4.12 (q, 2H, -OCH₂CH₃), ~1.25 (t, 3H, -OCH₂CH₃) | ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂) | ~2.28 (t, 2H, -CH₂COO-), ~1.6 (m, 2H), ~1.2-1.4 (m, 14H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Alkene Carbons (δ, ppm) | Other Key Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound | ~173 | ~139 (-CH=), ~114 (=CH₂) | - | ~47 (-CH₂COCl), ~25-34 |
| N-Benzyl-11-dodecenamide | ~173 | ~139 (-CH=), ~114 (=CH₂) | ~138 (Ar-C), ~127-129 (Ar-CH), ~44 (-NH-CH₂-) | ~37 (-CH₂CONH-), ~25-34 |
| Ethyl 11-dodecenoate | ~174 | ~139 (-CH=), ~114 (=CH₂) | ~60 (-OCH₂-), ~14 (-OCH₂CH₃) | ~35 (-CH₂COO-), ~25-34 |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) |
| This compound | ~1800 | ~650-850 | - | - | - | ~1640 | ~3080 |
| N-Benzyl-11-dodecenamide | ~1640 | - | ~3300 | ~1550 (amide II) | - | ~1640 | ~3080 |
| Ethyl 11-dodecenoate | ~1735 | - | - | - | ~1170 | ~1640 | ~3080 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 216/218 ( isotopic pattern for Cl)[1] | 181 [M-Cl]⁺, acylium ion fragments |
| N-Benzyl-11-dodecenamide | 287 | 182 [CH₂=CH(CH₂)₈CO]⁺, 106 [C₆H₅CH₂NH]⁺, 91 [C₆H₅CH₂]⁺ |
| Ethyl 11-dodecenoate | 226[2] | 181 [M-OC₂H₅]⁺, 88 [CH₂=C(OH)OC₂H₅]⁺ (McLafferty rearrangement) |
Experimental Protocols
The following are general experimental protocols for the synthesis of N-benzyl-11-dodecenamide and ethyl 11-dodecenoate from this compound. These should be adapted and optimized for specific laboratory conditions.
Synthesis of N-Benzyl-11-dodecenamide
Materials:
-
This compound
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of benzylamine (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure N-benzyl-11-dodecenamide.
Synthesis of Ethyl 11-dodecenoate
Materials:
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine (1.1 eq) followed by the slow addition of anhydrous ethanol (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude ethyl 11-dodecenoate can be purified by vacuum distillation.
Visualizing Reaction and Workflow
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the spectroscopic analysis of the synthesized products.
Caption: Synthesis of amide and ester derivatives from this compound.
Caption: General experimental workflow for synthesis and analysis.
References
A Comparative Guide to the Biological Activity of 11-Dodecenoylated vs. Dodecanoylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins with fatty acids, known as acylation, is a critical regulatory mechanism influencing protein localization, stability, and function. The specific fatty acid attached can have profound effects on the biological activity of the modified protein. This guide provides a comparative analysis of two C12 acyl modifications: dodecanoylation, a saturated fatty acylation, and 11-dodecenoylation, its unsaturated counterpart. While extensive data exists for saturated fatty acylation, including dodecanoylation, research specifically detailing the biological impact of 11-dodecenoylation is less prevalent. This comparison, therefore, draws upon established principles of saturated versus unsaturated fatty acylation to infer the likely biological distinctions.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated differences in biological activity between proteins modified with dodecanoic acid (a saturated fatty acid) and 11-dodecenoic acid (a monounsaturated fatty acid). These comparisons are based on the known effects of other saturated and unsaturated fatty acylations.
| Biological Property | Dodecanoylated Compounds | 11-Dodecenoylated Compounds (Inferred) | Supporting Rationale |
| Membrane Association | Stronger association with ordered membrane domains (lipid rafts). | Weaker association with lipid rafts; potential for localization to disordered membrane regions. | The kink introduced by the double bond in the unsaturated acyl chain disrupts packing in highly ordered lipid environments. |
| Subcellular Localization | Preferential targeting to the plasma membrane and Golgi apparatus. | May exhibit more diffuse localization or targeting to different membrane compartments. | Altered membrane partitioning can redirect the modified protein to different cellular locations. |
| Protein-Protein Interactions | May promote interactions with other raft-associated proteins, facilitating signaling complex assembly. | May inhibit or alter protein-protein interactions that are dependent on lipid raft integrity. | Changes in subcellular localization and membrane environment can influence the availability of binding partners. |
| Enzymatic Regulation (Deacylation) | Susceptible to removal by certain histone deacetylases (HDACs), such as HDAC11, which efficiently removes acyl moieties of 8-18 carbons.[1][2] | The presence of a double bond may alter substrate recognition and cleavage efficiency by deacylating enzymes. | Enzyme active sites often have specific stereochemical and hydrophobic requirements for substrate binding and catalysis. |
| Signaling Pathway Modulation | Can promote signaling pathways that are concentrated in lipid rafts, such as certain receptor tyrosine kinase and G-protein coupled receptor pathways. | May dampen signaling pathways dependent on lipid raft integrity or redirect signaling to other pathways. | The localization of signaling molecules is a key determinant of pathway activation and downstream effects. |
Experimental Protocols
To empirically determine the biological activities of 11-dodecenoylated versus dodecanoylated compounds, the following experimental protocols are recommended.
In Vitro Deacylase Activity Assay using HPLC
This assay is used to compare the rate at which deacylating enzymes, such as sirtuins or HDACs, remove the dodecanoyl and 11-dodecenoyl groups from a synthetic peptide substrate.
Materials:
-
Purified recombinant human SIRT2 or HDAC11 enzyme.
-
Synthetic peptides with a C-terminal fluorophore (e.g., AMC) and a lysine (B10760008) residue acylated with either dodecanoic acid or 11-dodecenoic acid.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
NAD+ (for sirtuin assays).
-
HPLC system with a C18 reverse-phase column.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Prepare reaction mixtures containing the acylated peptide substrate (e.g., 50 µM), reaction buffer, and NAD+ (if applicable, e.g., 1 mM for SIRT2).
-
Initiate the reaction by adding the purified enzyme (e.g., 1 µM SIRT2).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a sample of the reaction by adding an equal volume of 10% TFA.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC. Separate the acylated and deacylated peptides using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution of the peptides by fluorescence (excitation/emission wavelengths appropriate for the fluorophore) or UV absorbance (e.g., 214 nm).
-
Quantify the peak areas of the acylated and deacylated peptides to determine the reaction progress and calculate the initial reaction velocity.
-
Compare the initial velocities for the dodecanoylated and 11-dodecenoylated substrates to determine the relative enzymatic efficiency.[3]
Analysis of Protein Acylation by Mass Spectrometry
This method is used to confirm the acylation of a target protein in cells and to identify the attached fatty acid.
Materials:
-
Cells expressing the protein of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody for immunoprecipitation of the target protein.
-
Protein A/G agarose (B213101) beads.
-
Reducing and alkylating agents (e.g., DTT and iodoacetamide).
-
Trypsin for in-gel or in-solution digestion.
-
LC-MS/MS system.
Procedure:
-
Lyse the cells and immunoprecipitate the protein of interest.
-
Separate the immunoprecipitated protein by SDS-PAGE.
-
Excise the protein band and perform in-gel tryptic digestion. Alternatively, perform in-solution digestion of the immunoprecipitated protein.
-
Extract the resulting peptides and analyze them by LC-MS/MS.
-
Search the MS/MS data against a protein database, including the sequence of the target protein, with variable modifications specified for dodecanoylation (+200.1776 Da) and 11-dodecenoylation (+198.1620 Da) on lysine or cysteine residues.
-
Manually validate the spectra of identified acylated peptides to confirm the modification site.[4][5][6][7]
Lipid Raft Association Assay
This assay determines the extent to which the acylated protein associates with detergent-resistant membrane fractions (lipid rafts).
Materials:
-
Cells expressing the acylated protein of interest.
-
Ice-cold lysis buffer containing 1% Triton X-100.
-
Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% in lysis buffer without detergent).
-
Ultracentrifuge with a swinging bucket rotor.
-
Antibodies for Western blotting.
Procedure:
-
Lyse the cells in the ice-cold Triton X-100 buffer for 30 minutes on ice.
-
Mix the lysate with an equal volume of 80% sucrose to achieve a 40% sucrose concentration.
-
Place the 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube.
-
Carefully layer 30% sucrose and then 5% sucrose on top to form a discontinuous gradient.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Collect fractions from the top of the gradient. Lipid rafts will float to the interface of the 5% and 30% sucrose layers due to their low density.
-
Analyze the protein content of each fraction by Western blotting.
-
Probe the blots with an antibody against the protein of interest and a known lipid raft marker (e.g., flotillin or caveolin) and a non-raft marker (e.g., transferrin receptor).
-
Compare the distribution of the dodecanoylated and 11-dodecenoylated versions of the protein in the gradient to determine their relative association with lipid rafts.[8][9][10][11][12]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Analysis of Protein S-Acylation by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Utility of 11-Dodecenoyl Chloride: A Guide for Researchers
Introduction to 11-Dodecenoyl Chloride
This compound (C12H21ClO) is a reactive acyl chloride derivative of 11-dodecenoic acid. Its key structural features include a 12-carbon aliphatic chain with a terminal double bond and a highly reactive acyl chloride group. This combination of a lipid moiety and a reactive handle makes it a potential tool for introducing a C12 mono-unsaturated fatty acyl group onto proteins and other biomolecules.
The terminal double bond offers a unique functionality for secondary modifications, such as "click chemistry" reactions, which can be used for attaching reporter molecules like fluorophores or biotin (B1667282) for visualization and purification of modified proteins.
Core Application: Probing Protein Fatty Acylation
Protein fatty acylation is a crucial post-translational modification that influences protein localization, stability, and function. Introducing fatty acyl groups with specific lengths and saturation levels can help elucidate the roles of these modifications in cellular processes. This compound can be employed as a chemical probe to study protein S-acylation (on cysteine residues) and N-acylation (on N-terminal glycine (B1666218) or internal lysine (B10760008) residues).
Comparison with Alternative Acylating Agents
The choice of an acylating agent is critical for the successful labeling and study of protein acylation. Here, we compare the theoretical advantages and disadvantages of this compound with other commonly used fatty acyl chlorides.
| Feature | This compound | Saturated Fatty Acyl Chlorides (e.g., Lauroyl Chloride, C12:0) | Shorter-Chain Acyl Chlorides (e.g., Octanoyl Chloride, C8:0) | Longer-Chain Acyl Chlorides (e.g., Stearoyl Chloride, C18:0) |
| Chain Length | 12 carbons | 12 carbons | 8 carbons | 18 carbons |
| Unsaturation | Yes (terminal double bond) | No | No | No |
| Potential Advantages | - Allows for secondary modification via the double bond (e.g., click chemistry). - Mimics naturally occurring unsaturated fatty acids. | - Represents a common saturated fatty acid modification. - Simpler structure for initial studies. | - May exhibit different effects on protein localization and function due to shorter chain length. | - Can be used to study the impact of longer, more hydrophobic acyl chains on protein behavior. |
| Potential Disadvantages | - The double bond may alter the biological effect compared to a saturated chain. - Potential for side reactions involving the double bond. | - Lacks a site for bioorthogonal ligation. | - May not fully replicate the effects of longer-chain fatty acylation. | - Increased hydrophobicity can lead to solubility issues and non-specific aggregation. |
| Reactivity | High (acyl chloride) | High (acyl chloride) | High (acyl chloride) | High (acyl chloride) |
Experimental Protocols
While specific protocols for this compound are not available, a general procedure for the acylation of proteins or peptides using a fatty acyl chloride can be adapted.
General Protocol for in vitro Protein Acylation
Materials:
-
Purified protein or peptide of interest
-
This compound
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Acylation Reaction:
-
Slowly add the this compound stock solution to the protein/peptide solution while gently vortexing. The molar ratio of acyl chloride to protein/peptide will need to be optimized but can range from 10:1 to 100:1.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to consume any unreacted this compound.
-
-
Purification of the Acylated Product:
-
Remove excess reagents and byproducts by dialysis against the reaction buffer or by using size-exclusion chromatography.
-
For peptides or smaller proteins, reverse-phase HPLC can be used for purification and analysis.
-
-
Characterization:
-
Confirm the acylation by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the dodecenoyl group.
-
Visualizing the Workflow and Logic
To better understand the process of utilizing this compound as a chemical probe, the following diagrams illustrate the experimental workflow and the logic behind its application.
Caption: Experimental workflow for protein modification with this compound.
Caption: Logic of using this compound as a chemical probe.
Conclusion and Future Directions
This compound holds promise as a valuable tool for investigating the intricacies of protein fatty acylation. Its unique terminal double bond provides a versatile handle for subsequent bioorthogonal modifications, enabling a wide range of downstream applications in cell biology and proteomics.
To fully realize the potential of this reagent, future research should focus on:
-
Direct comparative studies: Systematically comparing the effects of this compound with a panel of saturated and unsaturated fatty acyl chlorides on the localization, stability, and function of specific proteins.
-
Quantitative proteomics: Employing quantitative mass spectrometry techniques to identify and quantify proteins modified by this compound in a cellular context.
-
Development of optimized protocols: Establishing detailed and validated protocols for the efficient and specific labeling of proteins with this compound both in vitro and in living cells.
By addressing these areas, the scientific community can build a more comprehensive understanding of the advantages and specific applications of this compound, ultimately enhancing our ability to dissect the complex roles of protein lipidation in health and disease.
comparative stability of different long-chain acyl chlorides
## Comparative Stability of Long-Chain Acyl Chlorides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the stability profiles of stearoyl chloride, oleoyl (B10858665) chloride, and linoleoyl chloride, complete with experimental protocols and data.
Long-chain acyl chlorides are indispensable reagents in organic synthesis, serving as activated precursors for the production of esters, amides, and other fatty acid derivatives. Their utility is prominent in drug development for creating lipophilic prodrugs and in materials science for synthesizing novel surfactants and polymers. However, their high reactivity, particularly their susceptibility to hydrolysis and thermal degradation, presents significant challenges for storage and handling. This guide provides an objective comparison of the stability of three common C18 acyl chlorides: stearoyl chloride (C18:0), oleoyl chloride (C18:1), and linoleoyl chloride (C18:2), offering data-driven insights for their effective use.
Core Principles of Acyl Chloride Stability
The reactivity of acyl chlorides is governed by the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[1][2] This inherent reactivity makes them unstable under ambient conditions. The primary degradation pathways are:
-
Hydrolysis: Acyl chlorides react readily, often violently, with water or atmospheric moisture to yield the corresponding carboxylic acid and hydrochloric acid (HCl).[3][4][5] This is the most common and rapid degradation pathway.
-
Thermal Decomposition: At elevated temperatures, acyl chlorides can decompose. While specific decomposition temperatures are not well-documented in comparative studies, it is standard practice to handle and store them at reduced temperatures to minimize degradation.[6]
-
Oxidation (for unsaturated variants): The double bonds in unsaturated acyl chlorides like oleoyl and linoleoyl chloride represent additional sites of reactivity, making them susceptible to oxidation, which can lead to complex mixtures of byproducts.
Comparative Analysis: Saturated vs. Unsaturated Acyl Chlorides
Expected Stability Trend: Stearoyl Chloride > Oleoyl Chloride > Linoleoyl Chloride
-
Stearoyl Chloride (C18:0): As a fully saturated molecule, it is the most stable of the three. Its degradation is primarily driven by hydrolysis of the acyl chloride group.
-
Oleoyl Chloride (C18:1): The presence of one cis double bond introduces a point of unsaturation that can be susceptible to oxidation and may influence the molecule's conformation, potentially affecting the reactivity of the acyl chloride group.
-
Linoleoyl Chloride (C18:2): With two double bonds, linoleoyl chloride is the most susceptible to oxidative degradation in addition to hydrolysis.[7] The handling of polyunsaturated acyl chlorides requires the most stringent inert conditions.
Data Presentation: Physical Properties and Storage Conditions
The following table summarizes key physical properties and recommended storage conditions, which indirectly reflect the relative stability of these compounds.
| Property | Stearoyl Chloride (C18:0) | Oleoyl Chloride (C18:1) | Linoleoyl Chloride (C18:2) |
| CAS Number | 112-76-5 | 112-77-6 | 7459-33-8 |
| Molecular Formula | C₁₈H₃₅ClO | C₁₈H₃₃ClO | C₁₈H₃₁ClO |
| Molecular Weight | 302.92 g/mol | 300.90 g/mol | 298.89 g/mol |
| Appearance | Colorless to orange oil to low-melting solid | Clear brown/pale yellow liquid[1][4] | Colorless to light yellow/orange liquid[7] |
| Melting Point | 21-22 °C[6] | N/A | N/A |
| Boiling Point | 174-178 °C @ 2 mmHg[6] | 175-180 °C @ 1 kPa (7.5 mmHg)[4] | 150-152 °C @ 0.5 mmHg[8] |
| Key Stability Concern | Moisture Sensitive | Moisture Sensitive | Moisture Sensitive[7][8] |
| Storage Temp. | 4°C or -20°C under inert atmosphere[3][6] | Store in a cool, dry place | Refrigerator, under inert atmosphere[8] |
Experimental Protocols
Due to their high reactivity, direct analysis of acyl chloride stability by methods like HPLC is challenging.[9] A common and robust strategy involves derivatization into a more stable compound prior to chromatographic analysis.
Protocol 1: General Hydrolytic Stability Assessment
This protocol describes a general workflow to quantify the rate of hydrolysis.
-
Preparation: Prepare a stock solution of the acyl chloride (e.g., 10 mg/mL) in a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Reaction Initiation: In a thermostated vessel at a controlled temperature (e.g., 25°C), add a precise volume of the acyl chloride stock solution to a stirred, buffered aqueous-organic solvent mixture (e.g., acetonitrile (B52724)/water 90:10 v/v) to initiate hydrolysis.
-
Time-Point Sampling: At specified time intervals (e.g., t = 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching/Derivatization: Immediately quench the reaction and derivatize the remaining acyl chloride by adding the aliquot to a solution of a derivatizing agent, such as 2-nitrophenylhydrazine (B1229437), as described in Protocol 2. This converts the unstable acyl chloride into a stable, quantifiable derivative.
-
Analysis: Analyze the derivatized samples by HPLC-UV to determine the concentration of the derivative at each time point.
-
Data Processing: Plot the concentration of the derivatized acyl chloride versus time. The slope of this line can be used to determine the pseudo-first-order rate constant (k_obs) for hydrolysis under the tested conditions.
Protocol 2: Derivatization-HPLC Method for Quantification
This protocol is adapted from validated methods for trace analysis of acyl chlorides.[9]
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.[9]
-
Sample Solution: Prepare the acyl chloride sample in anhydrous acetonitrile at a known concentration.
-
-
Derivatization Procedure:
-
To 1.0 mL of the sample solution, add 1.0 mL of the derivatization reagent solution.
-
Vortex the mixture and incubate at room temperature for 30 minutes.[9] This reaction converts the acyl chloride to a stable nitrophenylhydrazone derivative with strong UV absorbance.
-
Dilute the final solution to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 395 nm (the λmax for the 2-nitrophenylhydrazine derivative, which minimizes matrix interference).[9]
-
Quantification: Create a calibration curve using standards of the acyl chloride subjected to the same derivatization procedure.
-
Mandatory Visualization
Caption: Factors influencing the degradation of long-chain acyl chlorides.
Caption: Experimental workflow for assessing hydrolytic stability.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. vandemark.com [vandemark.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. STEAROYL CHLORIDE CAS#: 112-76-5 [m.chemicalbook.com]
- 7. CAS 7459-33-8: Linoleoyl chloride | CymitQuimica [cymitquimica.com]
- 8. LINOLEOYL CHLORIDE CAS#: 7459-33-8 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 11-Dodecenoyl chloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 11-Dodecenoyl chloride. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Chemical Identifier:
This compound is a corrosive and water-reactive substance that requires stringent safety measures during handling and disposal.[3][4] It is known to cause severe skin burns and eye damage and may elicit an allergic skin reaction.[3] The compound is also sensitive to moisture and will react with water, liberating toxic gases.[3][4]
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of PPE are the first line of defense against the hazards associated with this compound. Engineering controls, such as adequate ventilation, and the proximity of emergency eyewash stations and safety showers are also mandatory.[3][4]
| Protection Type | Specific Recommendations | Standards/Regulations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary. | OSHA 29 CFR 1910.133 or European Standard EN166[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Recommended glove materials include natural rubber, butyl rubber, nitrile rubber, neoprene, and PVC.[3] | EN 374[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[4] | OSHA 29 CFR 1910.134 or European Standard EN 149[4] |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas.[3][4] Eyewash stations and safety showers must be close to the workstation.[3][4] | |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[3][4] Wash hands thoroughly after handling. Immediately change contaminated clothing. |
Standard Operating Procedure for Handling
The following workflow outlines the necessary steps for safely handling this compound from preparation to disposal.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Response Plan
In the event of a spill or personal exposure, immediate and appropriate action is crucial to mitigate harm.
Caption: Emergency Response Plan for this compound Incidents.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Spill Residues: Absorb spills with inert materials like sand, silica gel, or an acid binder.[4] Do not use water.[3][4] Collect the absorbed material in a suitable, closed container for disposal.[4]
-
Empty Containers: Empty containers may retain product residue and can be dangerous.[5] They should be handled as hazardous waste.
-
General Disposal: Waste disposal should be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[4] Do not empty into drains or allow it to enter the environment.[4][6] The waste should be sent to an approved waste disposal plant.[7] Waste containers should be clearly labeled.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
